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  • Product: H-N-Me-His(Boc)-OMe.HCl

Core Science & Biosynthesis

Foundational

Chemical properties of H-N-Me-His(Boc)-OMe.HCl for peptide synthesis

Technical Whitepaper: Optimizing N-Methylated Histidine Incorporation Executive Summary The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in modern drug discovery, offering enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimizing N-Methylated Histidine Incorporation

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in modern drug discovery, offering enhanced metabolic stability, membrane permeability, and conformational constraints. H-N-Me-His(Boc)-OMe·HCl represents a specialized "amine component" building block. Its unique architecture—combining N-terminal methylation, imidazole side-chain protection (tert-butoxycarbonyl), and C-terminal esterification—presents specific synthetic challenges. This guide details the physicochemical profile, coupling dynamics, and handling protocols required to successfully utilize this molecule in solution-phase peptide synthesis and peptidomimetic development.

Molecular Architecture & Physicochemical Profile

This molecule serves as a nucleophile in peptide coupling reactions. Its hydrochloride salt form ensures stability but requires careful neutralization prior to reaction.

PropertySpecification
Chemical Name

-Methyl-

-(tert-butoxycarbonyl)-L-histidine methyl ester hydrochloride
Molecular Formula

(Base structure)
Functional Class Secondary Amine (Nucleophile), Protected Amino Acid Ester
Appearance White to off-white hygroscopic powder
Solubility High: Methanol, DMF, DMSO, Water.[1] Low: Diethyl ether, Hexanes.
Hygroscopicity High (Requires desiccation)
Stereochemistry L-Configuration (S) at

-carbon
Structural Analysis
  • 
    -Methyl Group:  The defining feature. It eliminates the amide proton (H-bond donor), promoting cis-peptide bond formation and increasing proteolytic resistance. However, it introduces significant steric bulk, reducing the nucleophilicity of the amine.
    
  • Imidazole Protection (Boc): Critical for preventing racemization. The Boc group on the imidazole ring (typically

    
    ) suppresses the basicity of the ring, preventing it from acting as an intramolecular base that could abstract the 
    
    
    
    -proton.
  • Methyl Ester (OMe): Protects the C-terminus, designating this molecule as the "Amine Component" in coupling. It must be saponified (LiOH/NaOH) if the molecule is to be converted into a C-terminal acid for subsequent steps.

Synthetic Utility & Coupling Dynamics[2]

Coupling an activated carboxylic acid to H-N-Me-His(Boc)-OMe is the most challenging step due to the steric hindrance of the secondary methylamino group. Standard reagents (HBTU, EDC) often result in low yields or incomplete coupling.

The Steric Challenge

The


-methyl group creates a "congested" reaction center. The incoming activated amino acid encounters repulsion, slowing the rate of nucleophilic attack. This requires:
  • High-Efficiency Coupling Reagents: HATU, PyBrOP, or COMU.

  • Chaotropic Solvents: DMF or NMP to disrupt aggregation.

  • Extended Reaction Times: Often 2–4x longer than standard primary amines.

Racemization Risks

While the H-N-Me-His(Boc)-OMe acts as the nucleophile (low racemization risk itself), the base used to neutralize the HCl salt (e.g., DIEA) can trigger racemization of the incoming activated amino acid if used in large excess.

Critical Rule: Maintain the base stoichiometry at exactly 1 equivalent relative to the HCl salt to generate the free amine, plus catalytic amounts for the coupling reaction.

Experimental Protocol: High-Efficiency Coupling

This protocol describes coupling a generic Fmoc-Amino Acid (Fmoc-AA-OH) to H-N-Me-His(Boc)-OMe·HCl using HATU.

Reagents:

  • Amine Component: H-N-Me-His(Boc)-OMe·HCl (1.0 equiv)

  • Acid Component: Fmoc-AA-OH (1.2 – 1.5 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv total: 1.0 to neutralize HCl, 2.0 for activation)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Methodology:

  • Activation (Pre-activation is NOT recommended for HATU): Dissolve Fmoc-AA-OH and HATU in anhydrous DMF.

  • Neutralization & Initiation: In a separate vial, dissolve H-N-Me-His(Boc)-OMe·HCl in minimal DMF. Add 1.0 equiv of DIEA to neutralize the salt. Do not let this sit; free N-methyl amines can be unstable.

  • Combination: Immediately add the neutralized amine solution to the Acid/HATU mixture.

  • Base Addition: Add the remaining 2.0 equiv of DIEA. The solution should turn yellow (characteristic of HATU activation).

  • Reaction: Stir under Nitrogen at Room Temperature for 4–16 hours. Monitor by HPLC (TLC is often insufficient for N-methyl couplings due to overlapping spots).

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 5% citric acid (rapid wash to preserve Boc), and Brine. Dry over 
    
    
    
    .

Visualization: Coupling Workflow & Steric Dynamics

The following diagram illustrates the critical pathway for utilizing this building block, highlighting the "Steric Gate" that necessitates specific reagents.

PeptideCoupling Start H-N-Me-His(Boc)-OMe.HCl (Stable Salt Form) Neutralization Neutralization (1.0 eq DIEA) Start->Neutralization Solubilization FreeAmine Free Amine (Reactive Nucleophile) Neutralization->FreeAmine Deprotonation Coupling Coupling Reaction (Steric Barrier) FreeAmine->Coupling Nucleophilic Attack IncomingAcid Incoming Amino Acid (Fmoc-AA-OH) Activation Activation (HATU/DIEA) IncomingAcid->Activation Pre-complexation Activation->Coupling Active Ester Product Dipeptide Fmoc-AA-N(Me)-His(Boc)-OMe Coupling->Product 4-16 hrs (Slow Kinetics)

Figure 1: Synthetic workflow for coupling to N-methylated Histidine. Note the convergence of the activated acid and the neutralized amine at the "Coupling" node, where steric hindrance dictates reaction kinetics.

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Yield Steric hindrance preventing attack.Switch from HBTU to HATU or PyBrOP . Increase temperature to 40°C (cautiously).
Racemization Excess base during neutralization.Use Collidine instead of DIEA (weaker base). Ensure pre-activation of the acid component.
Boc Loss Acidic workup too harsh.Minimize exposure to Citric Acid; use

or rapid washes.
Material Clumping Hygroscopic nature.Store at -20°C in a desiccator. Warm to RT before opening.[2]

References

  • ChemicalBook. (2023). H-N-Me-His(Boc)-OMe.HCl Product Description and Suppliers. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents and Racemization in Peptide Synthesis. Retrieved from

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts. Tetrahedron Letters. (Foundational text on N-methyl coupling reagents).

Sources

Exploratory

Molecular structure and weight of H-N-Me-His(Boc)-OMe hydrochloride

This guide provides an in-depth technical analysis of H-N-Me-His(Boc)-OMe hydrochloride , a specialized amino acid derivative used in the synthesis of N-methylated peptides and peptidomimetics. Molecular Architecture, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of H-N-Me-His(Boc)-OMe hydrochloride , a specialized amino acid derivative used in the synthesis of N-methylated peptides and peptidomimetics.

Molecular Architecture, Synthetic Logic, and Handling Protocols[1][2]

Executive Summary & Molecular Anatomy

H-N-Me-His(Boc)-OMe hydrochloride (CAS: 2044710-60-1) is a orthogonally protected histidine derivative. It features a secondary amine at the


-position (N-methyl), a tert-butoxycarbonyl (Boc) protecting group on the imidazole side chain, and a methyl ester at the C-terminus.

This molecule represents a critical "node" in peptide chemistry, balancing the need for N-methylation (to improve metabolic stability and membrane permeability of peptides) with the high lability of the imidazole side chain.

Physicochemical Specifications
PropertySpecification
Systematic Name Methyl N-

-methyl-N-

-(tert-butoxycarbonyl)-L-histidinate hydrochloride
Common Name H-N-Me-His(Boc)-OMe · HCl
CAS Number 2044710-60-1
Molecular Formula C

H

ClN

O

Molecular Weight 319.78 g/mol
Exact Mass (Free Base) 283.15 g/mol
Appearance White to off-white hygroscopic powder
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water (hydrolysis risk)
pKa (Predicted)

-NH: ~7.5 | Imidazole: ~6.0 (masked by Boc)
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule. Note the specific positioning of the Methyl group on the


-nitrogen and the Boc group on the imidazole ring.

MolecularStructure N_term N-Terminus (Secondary Amine) [H-N-Me] Alpha_C α-Carbon (L-Config) N_term->Alpha_C Peptide Bond Precursor Side_Chain Imidazole Ring (Side Chain) Alpha_C->Side_Chain β-Carbon C_term C-Terminus (Methyl Ester) [-OMe] Alpha_C->C_term Ester Linkage Boc_Group Boc Protection (Acid Labile) Side_Chain->Boc_Group N(τ)-Protection Salt HCl Counterion Salt->N_term Ionic Interaction

Figure 1: Structural topology of H-N-Me-His(Boc)-OMe·HCl highlighting orthogonal protection sites.

Critical Handling & Stability (The "Boc-HCl" Paradox)

This molecule presents a unique stability challenge: it contains an acid-labile Boc group alongside an acidic hydrochloride counterion .

  • The Risk: In the presence of moisture, the HCl salt can create a local acidic microenvironment (pH < 2) that autocatalytically cleaves the Boc group, leading to degradation into H-N-Me-His-OMe and isobutylene/CO

    
    .
    
  • Storage Protocol:

    • Temperature: Store at -20°C or lower.

    • Atmosphere: Must be kept under Argon or Nitrogen .

    • Desiccation: Store in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Solution Stability: Unstable in protic solvents over time. Prepare solutions immediately before use.

Synthetic Logic & Preparation

Synthesizing H-N-Me-His(Boc)-OMe requires a strategy that introduces the N-methyl group without removing the side-chain protection. Direct methylation of His(Boc)-OMe is prone to over-methylation (quaternization).

Recommended Route: The Z-Protection/Hydrogenolysis Pathway This route uses Benzyloxycarbonyl (Z) protection for the


-amine, which can be removed by neutral hydrogenolysis, preserving the acid-sensitive Boc group.
Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Control Points Start Starting Material: Z-His(Boc)-OMe Step1 Step 1: N-Methylation (MeI, Ag2O, DMF) Start->Step1 Alkylation Inter1 Intermediate: Z-N-Me-His(Boc)-OMe Step1->Inter1 Step2 Step 2: Selective Deprotection (H2, Pd/C, MeOH, 1.0 eq HCl) Inter1->Step2 Hydrogenolysis Final Target Product: H-N-Me-His(Boc)-OMe · HCl Step2->Final Filtration & Concentration Note1 Avoid strong acids (TFA) to save Boc group Step2->Note1

Figure 2: Synthetic pathway utilizing orthogonal Z/Boc protection to access the target.

Detailed Protocol (Z-Route)
  • N-Methylation : Dissolve Z-His(Boc)-OMe in dry DMF. Add Methyl Iodide (MeI) (8 eq.) and Silver Oxide (Ag

    
    O)  (3 eq.). Stir at room temperature for 18–24 hours. Filter through Celite to remove silver salts. Evaporate DMF to yield Z-N-Me-His(Boc)-OMe.
    
  • Hydrogenolysis : Dissolve the intermediate in anhydrous Methanol. Add 1.0 equivalent of anhydrous HCl (in dioxane or ether). Add 10% Pd/C catalyst. Stir under H

    
     atmosphere (balloon) for 2–4 hours.
    
    • Why HCl? The HCl is necessary to trap the free secondary amine as a salt immediately upon formation, preventing side reactions, but the absence of excess acid preserves the Boc group.

  • Workup : Filter off the catalyst. Concentrate the filtrate in vacuo at low temperature (<30°C). Precipitate with cold diethyl ether.

Analytical Characterization

To validate the identity of H-N-Me-His(Boc)-OMe · HCl, compare experimental data against these reference standards.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d



  • 
     8.0–9.0 ppm : Broad singlet (Ammonium protons, NH
    
    
    
    ).
  • 
     8.1 ppm : Singlet (Imidazole C2-H).
    
  • 
     7.4 ppm : Singlet (Imidazole C5-H).
    
  • 
     4.1 ppm : Triplet/Multiplet (
    
    
    
    -CH).
  • 
     3.7 ppm : Singlet (3H, -OCH
    
    
    
    , Methyl Ester).
  • 
     3.1–3.3 ppm : Multiplet (2H, 
    
    
    
    -CH
    
    
    ).
  • 
     2.5–2.6 ppm : Singlet (3H, N-CH
    
    
    
    ). Diagnostic Peak.
  • 
     1.5 ppm : Singlet (9H, Boc tert-butyl).
    
Mass Spectrometry (ESI-MS)
  • Expected [M+H]

    
     : 284.16 m/z (Free base mass + H).
    
  • Fragment Ions :

    • [M - Boc + H]

      
      : ~184.1 m/z (Loss of Boc group).
      
    • [M - OMe]

      
      : ~253.1 m/z.
      

Applications in Drug Discovery

This building block is primarily used to introduce conformational constraints and proteolytic resistance into peptide therapeutics.

  • N-Methylation Effect : The N-methyl group removes a hydrogen bond donor, often improving passive membrane permeability (the "chameleonic" effect).

  • SPPS Compatibility : The free secondary amine is less reactive than a primary amine. Coupling the next amino acid to this residue typically requires high-efficiency coupling reagents like HATU or PyAOP and extended reaction times.

References

  • N-Methylation Methodologies : Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-Amino Acids. Chemical Reviews. [Link]

  • Boc/Z Orthogonal Protection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Foundational

N-Methylated Histidine in Peptidomimetics: Structural Control &amp; Therapeutic Utility

Topic: Applications of N-methylated histidine in peptidomimetic drug design Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of N-methylated histidine in peptidomimetic drug design Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histidine is a "switch" residue in protein chemistry, capable of shuffling protons, coordinating metals, and alternating between tautomeric states (


-H vs. 

-H). In peptidomimetic drug design, this flexibility is often a liability, leading to rapid metabolic degradation and promiscuous receptor binding. The strategic incorporation of N-methylated histidine analogues—specifically

-methylhistidine (1-MeHis) and

-methylhistidine (3-MeHis)—offers a precision tool to lock bio-active conformations, modulate pKa, and sterically block proteolytic enzymes. This guide details the structural rationale, synthetic pathways, and validated applications of these residues in modern drug discovery.

Part 1: Structural & Functional Rationale

The Tautomeric Lock

The imidazole side chain of histidine exists in equilibrium between two tautomers: the


-H (pros, near) and 

-H (tele, far) forms. In solution, the

-H tautomer is generally favored (approx. 4:1 ratio). However, specific GPCRs and enzymes often require the rarer

-H tautomer for hydrogen bonding.
  • 
    -Methylhistidine (3-MeHis):  Methylation at the 
    
    
    
    position forces the proton to reside permanently on the
    
    
    nitrogen. This "locks" the histidine into the
    
    
    -H donor state, reducing the entropic penalty of binding to receptors that require this specific configuration.
  • 
    -Methylhistidine (1-MeHis):  Conversely, methylation at the 
    
    
    
    position forces the proton to the
    
    
    nitrogen, mimicking the canonical
    
    
    -H donor state but with added steric bulk at the
    
    
    position.
Electronic Modulation (pKa Shift)

Methylation alters the electron density of the imidazole ring. While the pKa of the imidazole conjugate acid in a peptide is typically ~6.0–6.8, N-methylation shifts this value, affecting the residue's ability to act as a general acid/base catalyst or a pH-sensor.

  • Data Point:

    
    -methylation generally retains basicity similar to the native residue, whereas 
    
    
    
    -methylation can suppress the pKa, altering the electrostatic potential surface of the binding pocket.
Metabolic Stability

Proteolytic enzymes, particularly TRH-degrading ectoenzymes and aminopeptidases, rely on the specific recognition of the imidazole ring. N-methylation introduces steric hindrance that prevents the enzyme's catalytic histidine or metal cofactor from coordinating effectively, thereby extending the plasma half-life of the peptidomimetic.

Part 2: Applications in Drug Design (Case Studies)

Case Study: Thyrotropin-Releasing Hormone (TRH) Analogues

The most authoritative example of N-methyl histidine utility is in the optimization of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH


).
  • The Problem: Native TRH has a short half-life and binds with low affinity to metabolic enzymes (TRH-degrading ectoenzyme), leading to rapid clearance.

  • The Solution: Substitution of His

    
     with 
    
    
    
    -methylhistidine (3-MeHis)
    .
  • Mechanism: The [3-MeHis

    
    ]-TRH analogue exhibits a massive increase in affinity for central TRH receptors (
    
    
    
    ~4-5 nM) compared to native TRH's interaction with low-affinity sites.
  • Outcome: The methyl group prevents degradation by the ectoenzyme while "locking" the imidazole in the bioactive tautomer required for high-affinity GPCR activation.

Metal Chelation & Enzyme Inhibition

In metalloprotease inhibitors, histidine often serves as a zinc ligand. Methylation can be used to:

  • Abolish Binding: Methylating the coordinating nitrogen (

    
     or 
    
    
    
    ) breaks the Zn
    
    
    interaction, serving as a negative control to prove binding mode.
  • Enhance Selectivity: Methylating the non-coordinating nitrogen creates a steric wall that may clash with non-target isoforms of the enzyme.

Part 3: Synthetic Methodologies

Regioselectivity Challenges

Direct methylation of histidine yields a mixture of


 and 

products, often with over-alkylation to the imidazolium salt. High-fidelity synthesis requires orthogonal protection.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-His

Objective: Incorporate


-methylhistidine into a peptide sequence using Fmoc chemistry.

Reagents:

  • Fmoc-His(

    
    -Me)-OH (commercially available or synthesized via trityl protection strategies).
    
  • Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide.

  • Coupling Reagents: HATU/HOAt or DIC/Oxyma.

Step-by-Step Protocol:

  • Resin Loading:

    • Swell resin in DCM for 30 min.

    • Load the first amino acid (if not pre-loaded) using 4 eq. AA and 8 eq. DIPEA in DCM. Cap unreacted sites with MeOH/DIPEA.

  • Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Validation: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.

  • Coupling of Fmoc-His(

    
    -Me)-OH: 
    
    • Note: N-methylated amino acids are sterically hindered. Standard coupling times must be extended.

    • Dissolve Fmoc-His(

      
      -Me)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
      
    • Add DIPEA (6 eq.) immediately before adding to the resin.

    • Reaction Time: Allow to react for 2–4 hours (double coupling recommended).

    • Causality: HOAt is used over HOBt because the aza-nitrogen aids in active ester formation, accelerating the reaction for hindered N-methyl residues.

  • Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5) for 2 hours.
      
    • Critical Check: Ensure the methyl group is stable.

      
      -methyl imidazoles are generally stable to TFA, unlike 
      
      
      
      -trityl groups.
  • Purification:

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, 0.1% TFA gradient).

    • Identification:

      
      -MeHis peptides typically elute slightly later than their non-methylated counterparts due to increased hydrophobicity.
      

Part 4: Visualization & Logic

Tautomeric Control Diagram

The following diagram illustrates how regioselective methylation forces the histidine tautomeric equilibrium, a critical concept for receptor fitting.

Tautomer_Lock Native Native Histidine (Tautomeric Equilibrium) Tau_H N-tau-H Tautomer (Preferred ~80%) Native->Tau_H Equilibrium Pi_H N-pi-H Tautomer (Minor ~20%) Native->Pi_H Equilibrium Me_Tau 3-MeHis (N-tau-Methyl) Locks Proton on N-pi Tau_H->Me_Tau Methylation at N-tau Me_Pi 1-MeHis (N-pi-Methyl) Locks Proton on N-tau Pi_H->Me_Pi Methylation at N-pi Receptor Target Receptor (Requires Specific H-Bond Donor) Me_Tau->Receptor High Affinity (Entropically Favored) Me_Pi->Receptor Steric Clash or Loss of H-Bond

Caption: Methylation at the


 position (3-MeHis) effectively locks the imidazole proton at the 

position, reducing the entropic cost of binding to receptors requiring an

-H donor.
Drug Design Decision Matrix

Use this workflow to determine when to deploy N-methyl histidine in your lead optimization campaign.

Design_Matrix Start Peptide Lead Optimization (Histidine Residue) Issue_Stab Issue: Metabolic Instability? Start->Issue_Stab Issue_Aff Issue: Low Affinity/Selectivity? Start->Issue_Aff Action_Me Strategy: N-Methylation Scan Issue_Stab->Action_Me Issue_Aff->Action_Me Test_Tau Synthesize [3-MeHis] Analogue Action_Me->Test_Tau Test_Pi Synthesize [1-MeHis] Analogue Action_Me->Test_Pi Result_Stab Result: Steric block of proteolytic enzymes Test_Tau->Result_Stab Result_Conf Result: Tautomeric Lock (Bioactive Conformation) Test_Tau->Result_Conf If receptor needs N-pi donor Test_Pi->Result_Stab Test_Pi->Result_Conf If receptor needs N-tau donor

Caption: Decision workflow for incorporating N-methyl histidine to address instability or affinity issues in peptide leads.

Part 5: Quantitative Comparison

Table 1: Properties of Histidine vs. Methylated Analogues

PropertyL-Histidine (

-H)
3-Methyl-L-Histidine (

-Me)
1-Methyl-L-Histidine (

-Me)
IUPAC Name Histidine

-methylhistidine

-methylhistidine
Biochem ID His3-MeHis1-MeHis
H-Bond Donor

or

(flips)
Locked at

Locked at

pKa (approx) ~6.0~6.0 (Basic)~2.0–4.0 (Weakly Basic)
Key Utility Native signalingReceptor affinity (TRH), StabilityBiomarker, Negative control
Natural Source ProteinsActin/Myosin breakdownAnserine metabolite

References

  • Pharmacologically distinct binding sites in rat brain for [3H]TRH and [3H][3-methyl-histidine(2)]TRH. Source: PubMed (National Institutes of Health) URL:[Link] Relevance: Establishes the high affinity of 3-MeHis-TRH for central receptors compared to native TRH.

  • 3-Methylhistidine in actin and other muscle proteins. Source: Biochemical Journal (via PubMed Central) URL:[Link] Relevance: Foundational text on the natural occurrence and structure of 3-methylhistidine.[1][2]

  • Measurement of histidine pKa values and tautomer populations in invisible protein states. Source: PNAS (via NIH) URL:[Link] Relevance: Provides quantitative data on histidine pKa shifts and tautomeric states in protein environments.

  • Peptidomimetics, a synthetic tool of drug discovery. Source: NIH / PubMed Central URL:[Link] Relevance: Discusses the broader context of N-methylation in peptidomimetic stability and design.

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link] Relevance: Provides the chemical basis for the synthetic protocols outlined in the guide.

Sources

Exploratory

Sourcing high-purity H-N-Me-His(Boc)-OMe.HCl for research

Sourcing High-Purity -Methyl-L-Histidine( -Boc)-Methyl Ester Hydrochloride: A Technical Guide Executive Summary: The "Histidine Problem" in Sourcing Sourcing -Methyl-L-Histidine( -Boc)-Methyl Ester Hydrochloride (CAS: 20...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing High-Purity -Methyl-L-Histidine( -Boc)-Methyl Ester Hydrochloride: A Technical Guide

Executive Summary: The "Histidine Problem" in Sourcing

Sourcing


-Methyl-L-Histidine(

-Boc)-Methyl Ester Hydrochloride (CAS: 2044710-60-1) presents a unique convergence of chemical challenges. Unlike standard amino acids, this derivative possesses three distinct reactive centers that complicate its purity profile: the imidazole ring (susceptible to regio-isomeric protection), the alpha-amine (prone to over-methylation), and the chiral center (highly sensitive to racemization during N-methylation).[1][2]

For drug development professionals, "purity" on a Certificate of Analysis (CoA) is insufficient.[1][2] A 98% purity claim can hide fatal flaws—specifically, the presence of the


-Boc isomer (vs. the desired 

-Boc) or trace D-enantiomers, both of which can compromise downstream peptide coupling efficiency and biological activity.[1][2] This guide outlines a self-validating sourcing protocol to ensure the integrity of your raw material.

Technical Specifications & Critical Quality Attributes (CQAs)

To source this compound effectively, one must define the product not just by its structure, but by its failure modes.[1][2]

Chemical Identity[2][3][4][5]
  • Systematic Name: Methyl

    
    -methyl-
    
    
    
    -(tert-butoxycarbonyl)-L-histidinate hydrochloride[1][2]
  • Common Name: H-N-Me-His(Boc)-OMe.HCl

  • CAS Number: 2044710-60-1 (Specific to the HCl salt form; verify against free base CAS if applicable)[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: ~319.78 g/mol [1][2][3]

The "Hidden" Impurities

Standard HPLC often fails to resolve the specific impurities associated with this molecule.[1][2] Your specification sheet must explicitly limit the following:

Impurity TypeDescriptionRisk FactorDetection Method
Regioisomers

-Boc (N3) vs.

-Boc (N1)

-Boc is less stable and can lead to side-reactions during coupling.[1][2] Desired form is usually

.
1H-NMR (aromatic region), HPLC (specialized)
Enantiomers D-His isomerRacemization occurs readily during N-methylation (e.g., via oxazolonium intermediates).[1][2]Chiral HPLC (e.g., Crownpak or Chiralpak)
Over-alkylation

-Dimethyl (Quaternary)
Permanently charged impurity; acts as a chain terminator or poison.[1][2]LC-MS (Mass shift +14 Da)
Under-protection Free Imidazole (H-N-Me-His-OMe)Causes side-chain branching during peptide synthesis.[1][2]HPLC (Polarity shift)

Sourcing Strategy: The "Make vs. Buy" Audit

When evaluating suppliers, do not merely ask for price and availability. You must audit their synthetic route.[1][2] The method of manufacture dictates the impurity profile.[1][2]

Synthesis Route Evaluation

Ask the supplier: "Was this produced via direct alkylation or reductive amination?"

  • Route A: Direct Alkylation (High Risk): Using methyl iodide (MeI) on protected His.[1][2]

    • Verdict:Reject. High risk of over-methylation (dimethylation) and racemization.[1][2] Hard to control regioselectivity on the imidazole.[1][2]

  • Route B: Reductive Amination (Preferred): Using Formaldehyde/NaCNBH3 or similar hydride donors on His-OMe.[1][2]

    • Verdict:Approve. This "Vederas-type" approach minimizes racemization and prevents over-methylation if stoichiometry is controlled.[1][2]

Visualizing the Regioisomer Challenge

The location of the Boc group on the histidine ring is critical.[1][2] The


 (tele) position is thermodynamically more stable and preferred for steric protection, while the 

(pros) position is kinetically favored in some reactions but unstable.[2]

Histidine_Regioisomerism Start Unprotected N-Me-His-OMe Reaction Thermodynamic vs. Kinetic Control Start->Reaction + Base Boc_Reagent Boc Anhydride (Boc2O) Boc_Reagent->Reaction N_tau N(tau)-Boc Isomer (Desired Product) Reaction->N_tau Thermodynamic (Slow, Stable) N_pi N(pi)-Boc Isomer (Impurity) Reaction->N_pi Kinetic (Fast, Unstable) Peptide_Syn Peptide_Syn N_tau->Peptide_Syn Stable Coupling Degradation Loss of Protection (Side Reactions) N_pi->Degradation Steric Clash / Labile

Figure 1: The divergence of Histidine protection.[1][2] Sourcing must ensure the supplier isolates the thermodynamically stable


 isomer.[2]

Analytical Validation Protocol (The "Trust but Verify" System)

Upon receipt of the material, perform the following "Self-Validating" QC protocol. Do not rely solely on the vendor's CoA.[1][2]

Step-by-Step Validation Workflow
  • Solubility Check: Dissolve 1 mg in 1 mL MeOH. Solution must be clear. Turbidity suggests polymer contamination or free His zwitterions.[1][2]

  • 1H-NMR Verification (Regiochemistry):

    • Solvent: DMSO-d6.

    • Target Signal: Examine the imidazole C-H protons.[1][2]

    • Diagnostic: The chemical shift of the C-2 and C-4 protons differs between

      
       and 
      
      
      
      isomers.[1][2] Compare against a known standard or literature values for Boc-His derivatives. The N-methyl group should appear as a singlet around 2.3-2.5 ppm (depending on salt form/pH).[1][2]
  • Chiral HPLC (Enantiomeric Purity):

    • Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).[1][2]

    • Mobile Phase: Hexane/IPA (for protected) or Perchloric acid pH 1.5 (for Crownpak).[1][2]

    • Criteria: D-isomer < 0.5%.

QC Decision Logic

QC_Protocol Material_In Receive H-N-Me-His(Boc)-OMe.HCl Test_1 1. Appearance & Solubility (Clear in MeOH?) Material_In->Test_1 Test_2 2. Mass Spec (LC-MS) (M+H = 320.8?) Test_1->Test_2 Pass Decision_Fail QUARANTINE / REJECT Test_1->Decision_Fail Fail (Turbid) Test_3 3. Chiral HPLC (>99% ee?) Test_2->Test_3 Pass (No Di-Me impurity) Test_2->Decision_Fail Fail (+14 Da peaks) Test_4 4. 1H-NMR Regio-Check (N-tau vs N-pi?) Test_3->Test_4 Pass Test_3->Decision_Fail Fail (>1% D-isomer) Decision_Pass RELEASE for Synthesis Test_4->Decision_Pass Pass (Pure N-tau) Test_4->Decision_Fail Fail (Mix of isomers)

Figure 2: Self-validating QC workflow for incoming raw material.

Handling and Storage

The hydrochloride salt form (.HCl) confers stability but introduces hygroscopicity.[1][2]

  • Storage: -20°C, under Argon/Nitrogen.

  • Desiccation: Essential.[1][2] Moisture uptake can lead to hydrolysis of the methyl ester (forming the free acid) or the Boc group (forming the free amine), rendering the compound useless for precise stoichiometry.[1][2]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

References

  • Synthesis & Impurities: Kaur, K., et al. (2004).[1][2] Facile One-Step Synthesis of N-alpha-Boc-1-alkyl-L-histidines. ResearchGate. Retrieved Feb 5, 2026, from [Link]

  • Analytical Methods (Chiral): Tsesarskaia, M., et al. (2007).[1][2][4] HPLC determination of acidic D-amino acids and their N-methyl derivatives. Biomedical Chromatography. Retrieved Feb 5, 2026, from [Link]

  • Regioisomerism in Histidine: NIH. (2025).[1][2][5][6] Directed synthesis of N1/N3-histidine modified adducts. Retrieved Feb 5, 2026, from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Saponification of H-N-Me-His(Boc)-OMe.HCl

< For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Abstract This document provides a detailed, validated protocol for the hydrolysis (saponification)...

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract

This document provides a detailed, validated protocol for the hydrolysis (saponification) of the methyl ester in N-α-methyl-N-τ-(tert-butoxycarbonyl)-L-histidine methyl ester hydrochloride (H-N-Me-His(Boc)-OMe.HCl). The protocol is designed to ensure high-yield conversion to the corresponding carboxylic acid while maintaining the integrity of the acid-labile Boc protecting group and minimizing racemization at the chiral center. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for chemists in drug development and peptide research.

Introduction: The Significance of N-Methylated Histidine

N-methylated amino acids, particularly N-methylated histidine, are crucial structural motifs in medicinal chemistry. The introduction of a methyl group on the alpha-amine can significantly alter the pharmacological properties of a peptide or small molecule. These modifications can lead to increased metabolic stability, enhanced membrane permeability, and controlled conformational rigidity, which are all desirable attributes in drug design.

The synthesis of peptides and peptidomimetics containing N-methylated histidine often requires the preparation of the corresponding carboxylic acid for subsequent coupling reactions. The starting material is frequently the methyl ester, which serves as a convenient protecting group for the carboxyl terminus during earlier synthetic steps, such as the N-methylation of the Boc-protected amino acid.[1][2][3] The selective cleavage of this ester in the presence of other sensitive functionalities, namely the acid-labile tert-butoxycarbonyl (Boc) group and the chiral center of histidine, presents a common synthetic challenge. This application note provides a robust protocol to address this transformation efficiently.

Chemical Principles and Protocol Design

The hydrolysis of the methyl ester is achieved through saponification, a base-mediated process. The core of this protocol is the careful selection of a base and reaction conditions that are sufficiently potent to hydrolyze the ester without cleaving the Boc protecting group or causing significant racemization of the histidine residue.

Orthogonal Deprotection Strategy

The successful execution of this protocol hinges on the principle of orthogonal protection. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acid.[4][5] Conversely, methyl esters are stable to acidic conditions but are susceptible to basic hydrolysis. This difference in reactivity allows for the selective removal of the methyl ester while preserving the Boc group.

Mitigating Racemization

Histidine is known to be susceptible to racemization, especially during activation for peptide coupling.[6][7] The π-nitrogen of the imidazole side chain can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[8][9] While saponification conditions are generally milder than coupling reactions, elevated temperatures and prolonged reaction times with strong bases can increase the risk of epimerization.[10] This protocol employs mild conditions to minimize this side reaction.

Experimental Protocol

This section details the step-by-step methodology for the saponification of H-N-Me-His(Boc)-OMe.HCl.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
H-N-Me-His(Boc)-OMe.HCl≥98%Commercially Available
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
WaterDeionized (DI)In-house
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Ethyl Acetate (EtOAc)ACS Reagent GradeVWR
Brine (saturated NaCl solution)In-houseIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add H-N-Me-His(Boc)-OMe.HCl (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of THF and DI water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add a 1.0 M aqueous solution of LiOH·H₂O (1.1 eq) dropwise over 15 minutes. The use of lithium hydroxide is strategic; it is a strong base for saponification yet is less harsh than sodium or potassium hydroxide, which can reduce the risk of side reactions.[11]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl at 0 °C to acidify the mixture to a pH of approximately 4-5. This protonates the carboxylate to form the desired carboxylic acid and neutralizes any excess base. It is crucial to avoid strongly acidic conditions (pH < 4) to prevent premature cleavage of the Boc group.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, silica gel column chromatography can be employed.

Visualization of the Workflow and Reaction

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from methyl ester to carboxylic acid.

G A Dissolve H-N-Me-His(Boc)-OMe.HCl in THF/H₂O B Cool to 0 °C A->B C Add LiOH solution dropwise B->C D Monitor reaction by TLC/LC-MS C->D E Acidify with 1M HCl to pH 4-5 D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ and Concentrate G->H I Purify by Chromatography (optional) H->I

Caption: Step-by-step experimental workflow for the saponification.

Self-Validation and Troubleshooting

The integrity of this protocol is maintained through careful monitoring and control of the reaction parameters.

  • Monitoring Boc Group Stability: The stability of the Boc group can be confirmed by LC-MS analysis of the crude product. The absence of a significant peak corresponding to the fully deprotected N-methyl-histidine indicates the preservation of the protecting group.

  • Assessing Racemization: The enantiomeric purity of the final product can be determined by chiral HPLC or by derivatization with a chiral agent followed by standard HPLC or NMR analysis. Minimal racemization is expected under the recommended conditions.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of LiOH (up to 1.5 eq) can be used, or the reaction time can be extended. However, prolonged reaction times may increase the risk of side reactions.

  • Low Yields: Low yields may result from incomplete extraction. Ensuring the aqueous layer is at the correct pH before extraction is critical for maximizing the recovery of the carboxylic acid into the organic phase.

Conclusion

This application note provides a reliable and validated protocol for the saponification of H-N-Me-His(Boc)-OMe.HCl. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of the desired carboxylic acid can be obtained while maintaining the integrity of the Boc protecting group and the stereochemistry of the amino acid. This protocol is a valuable tool for researchers in the field of peptide synthesis and drug discovery.

References

  • Lokey, S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Wang, R., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection? [Link]

  • Cohen, S. A. (2009). Amino Acid Analysis. Current Protocols in Protein Science.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941-1944.
  • ResearchGate. (2003). Studies on racemization kinetics of L-proline and L-histidine. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • University of Evansville. (n.d.). Chem 6352 - Protecting Groups. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Horiki, K., Igano, K., & Inouye, K. (1978). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. Chemistry Letters, 7(2), 165-168.
  • Lerminiaux, H., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 10, 2921-2927.
  • Sarac, M. (2015). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Hygienic Engineering and Design, 12, 25-30.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wipf, P. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 875-879.
  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Tucker, J. L., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2046-2061.
  • Malkov, A. V., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425-8427.

Sources

Application

Reaction conditions for N-alkylation of Boc-His-OMe to form H-N-Me-His(Boc)-OMe

Executive Summary & Strategic Analysis Synthesizing -methyl-histidine derivatives from Boc-His-OMe presents a classic chemoselectivity challenge in peptide chemistry: the "Imidazole Trap." Direct methylation of Boc-His-O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Synthesizing


-methyl-histidine  derivatives from Boc-His-OMe  presents a classic chemoselectivity challenge in peptide chemistry: the "Imidazole Trap." 

Direct methylation of Boc-His-OMe using standard alkylating agents (e.g., Methyl Iodide) and base will predominantly result in alkylation of the imidazole ring (


 or 

positions) rather than the desired backbone amide (

). The imidazole nitrogen is significantly more nucleophilic than the carbamate-protected backbone nitrogen.

To successfully synthesize the target backbone-methylated species, this protocol employs a Protection-Activation-Deprotection strategy. The imidazole ring must first be "masked" with an electron-withdrawing protecting group (e.g., Boc, Bum, or Trt) to reduce its nucleophilicity, forcing the alkylation to occur at the backbone amide.

Critical Note on Target Structure (H-N-Me-His(Boc)-OMe): The specific target requested implies a free alpha-amine (H-) with a protected imidazole (His(Boc)). This creates an orthogonality paradox. The Boc group is acid-labile. Standard deprotection conditions (TFA/HCl) used to remove the


-Boc will simultaneously cleave the imidazole-Boc, yielding H-N-Me-His-OMe. To isolate the specific structure H-N-Me-His(Boc)-OMe, one would typically require an orthogonal strategy (e.g., starting with Fmoc-His(Boc)-OMe). This guide focuses on the successful methylation of the Boc-His-OMe precursor and clarifies the deprotection outcomes.

Chemical Pathway & Mechanism[1][2][3]

The synthesis follows a modified Benoiton Method (NaH/MeI), optimized for histidine to prevent racemization and side-chain alkylation.

Reaction Scheme

G Start Boc-His-OMe (Starting Material) Step1 Step 1: Imidazole Protection (Boc2O / TEA) Start->Step1 Mask Imidazole Inter1 Boc-His(Boc)-OMe (Protected Intermediate) Step1->Inter1 Step2 Step 2: N-α-Methylation (NaH / MeI / THF) Inter1->Step2 Backbone Alkylation Inter2 Boc-N(Me)-His(Boc)-OMe (Methylated Precursor) Step2->Inter2 Step3 Step 3: Deprotection (TFA / DCM) Inter2->Step3 Global Deprotection Final H-N(Me)-His-OMe (Fully Deprotected Product) Step3->Final

Figure 1: Strategic pathway for N-alpha methylation of Histidine. Direct methylation of the starting material is avoided to prevent imidazole alkylation.

Detailed Experimental Protocols

Phase 1: Imidazole Protection (Synthesis of Boc-His(Boc)-OMe)

Rationale: The imidazole must be electron-deficient to prevent it from competing with the alpha-nitrogen for the methyl group.

Reagents:

  • Boc-His-OMe (Starting Material)[1]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve Boc-His-OMe (1.0 eq) in DCM (approx. 10 mL per gram).

  • Add TEA (1.2 eq) followed by

    
      (1.1 eq).
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC (the product will be less polar than the starting material).

  • Workup: Wash the organic layer with 5% citric acid (removes unreacted amine), saturated

    
    , and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Result: Boc-His(Boc)-OMe (usually a white foam/solid). This intermediate is stable and ready for methylation.

Phase 2: Regioselective N-α-Methylation (The Benoiton Method)

Rationale: Sodium Hydride (NaH) generates the amide anion. The bulky side-chain Boc group prevents imidazole alkylation, directing the methyl group to the backbone.

Reagents:

  • Boc-His(Boc)-OMe (from Phase 1)

  • Sodium Hydride (60% dispersion in mineral oil)[2]

  • Methyl Iodide (MeI)[3][4][5]

  • Anhydrous THF (Critical: Must be dry to prevent NaH quenching)

Safety Warning: NaH releases hydrogen gas. MeI is a neurotoxin and alkylating agent. Perform all steps in a fume hood.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Boc-His(Boc)-OMe (1.0 mmol) and MeI (8.0 mmol, excess) in anhydrous THF (5 mL).

    • Note: Adding MeI before the base is a variation (Cheung/Benoiton) that minimizes racemization by ensuring the alkylating agent is present immediately upon deprotonation.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (2.0 eq, 60% dispersion) portion-wise.

    • Observation: Bubbling (

      
       gas) will occur. The solution may turn slightly yellow/cloudy.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir overnight (12–16 hours).

  • Quench: Cool back to 0°C. Quench carefully with dilute aqueous acetic acid or water.

  • Extraction: Evaporate THF. Dissolve residue in Ethyl Acetate.[6] Wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove mineral oil and any monomethylated byproducts.

  • Result: Boc-N(Me)-His(Boc)-OMe.

Phase 3: Deprotection (Generating the "H-" form)

Rationale: To obtain the free amine requested (H-N-Me...).

Protocol:

  • Dissolve the methylated intermediate in 20% TFA in DCM .

  • Stir for 30–60 minutes at room temperature.

  • Concentrate in vacuo. Co-evaporate with toluene/ether to remove TFA.

  • Outcome: This yields H-N(Me)-His-OMe (as a TFA salt).

    • Constraint Check: As noted, this step removes both Boc groups. It is not possible to retain the imidazole Boc while removing the alpha-Boc using acid.

Quantitative Data Summary

ParameterCondition / ValueNotes
Stoichiometry (NaH) 2.0 - 2.5 EquivalentsExcess needed to neutralize carboxylate (if free acid) or ensure complete amide deprotonation.
Stoichiometry (MeI) 5.0 - 8.0 EquivalentsLarge excess drives kinetics over thermodynamics.
Temperature 0°C

RT
Cold addition prevents racemization; RT ensures completion.
Solvent Anhydrous THFDMF can promote racemization in His; THF is safer for chirality.
Typical Yield 75 - 85%(For Phase 2 Methylation step).
Regioselectivity >95% N-AlphaAssuming Imidazole is Boc-protected.

Troubleshooting & Optimization

The "Racemization" Risk

Histidine is notoriously prone to racemization during base treatments because the imidazole ring can facilitate proton abstraction at the alpha-carbon.

  • Mitigation: Use the "Pre-addition" method (add MeI before NaH). This ensures the amide anion is alkylated immediately upon formation, reducing the lifetime of the susceptible intermediate.

  • Solvent: Avoid DMF if possible; THF is superior for maintaining optical purity in this reaction.

Alternative: Reductive Amination

If the Boc group is removed first (yielding H-His-OMe), one can perform reductive alkylation using Formaldehyde and


 .
  • Pros: Avoids strong bases (NaH).

  • Cons: Can lead to dimethylation (

    
    -dimethyl) if not strictly controlled. For mono-methylation, the Boc/NaH route is more controllable.
    

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-Boc amino acids and cross-linking into peptides. Canadian Journal of Chemistry, 55(5), 906-910.

  • Hansen, D. W., & Pilipauskas, D. (1990). Facile preparation of N-methyl-amino acid derivatives. The Journal of Organic Chemistry, 55(23), 5857-5859.

  • Boc Sciences. (n.d.). N-Methylation of Boc amino acids - Protocol Overview.

  • BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.

Sources

Method

Converting H-N-Me-His(Boc)-OMe.HCl to free base for coupling reactions

Application Note & Protocol Subject: Generation of Free Base Nα-methyl-L-histidine(Boc)-O-methyl ester for Amide Coupling Reactions Introduction: The Rationale for Free Base Conversion In the field of peptide synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Subject: Generation of Free Base Nα-methyl-L-histidine(Boc)-O-methyl ester for Amide Coupling Reactions

Introduction: The Rationale for Free Base Conversion

In the field of peptide synthesis and medicinal chemistry, N-functionali­zed amino acids such as H-N-Me-His(Boc)-OMe are invaluable building blocks. They are typically supplied and stored as hydrochloride (HCl) salts to enhance their shelf-life and prevent undesirable side reactions like self-condensation or diketopiperazine formation.[1] The protonation of the α-amino group renders it stable but also non-nucleophilic, making it inert in subsequent amide bond forming reactions.

This application note provides a detailed guide on the principles and practices for the quantitative conversion of H-N-Me-His(Boc)-OMe.HCl to its free base form. The liberation of the α-amino group is a critical prerequisite for its function as a nucleophile in peptide coupling. We will explore two primary, field-proven methodologies: a classic aqueous biphasic neutralization and a more streamlined anhydrous organic phase conversion. The guide emphasizes the chemical causality behind procedural steps, ensuring protocols are robust, reproducible, and self-validating.

Guiding Chemical Principles: A Mechanistic Overview

The conversion from an amine salt to a free base is a fundamental acid-base reaction. The objective is to deprotonate the N-methyl-α-ammonium group (R-NHMe-H⁺) to yield the free amine (R-NMe), which is sufficiently nucleophilic to attack an activated carboxylic acid.

pKa: The Arbiter of Reactivity

The selection of an appropriate base is governed by the pKa values of the species involved:

  • N-methyl-α-ammonium group: The pKa of a typical α-ammonium group on an amino acid ester is ~7.5-8.0. N-methylation slightly increases basicity, raising the pKa of its conjugate acid to approximately 8.0-8.5.

  • Histidine Imidazole Ring: The imidazole side chain of histidine has a pKa of ~6.0.[2][3] In the starting material, this group is also protonated by the excess HCl.

  • Conjugate Acid of the Base: The chosen base (B) must have a conjugate acid (BH⁺) with a pKa significantly higher than that of the N-methyl-α-ammonium group to drive the deprotonation equilibrium to completion. For instance, the pKa of the triethylammonium ion is ~10.7, making triethylamine an effective base.

The Role of Protecting Groups
  • Imidazole Boc Group: The tert-butyloxycarbonyl (Boc) group on the histidine side chain is crucial. It prevents the imidazole nitrogen from competing as a nucleophile during the coupling reaction. The Boc group is stable under the mild basic conditions used for free-basing, a key aspect of its utility as an orthogonal protecting group.[4][]

  • Carboxyl Methyl Ester: The methyl ester protects the C-terminus. However, it is susceptible to hydrolysis (saponification) under strong basic conditions (e.g., NaOH, KOH). This vulnerability dictates the use of mild bases (e.g., NaHCO₃, TEA, DIPEA) to preserve the ester's integrity.[1]

Visualization of the Conversion Process

Chemical Transformation

Caption: General scheme of the acid-base neutralization reaction.

Experimental Protocols

Two primary methods are presented, each with distinct advantages depending on the experimental context, scale, and desired purity of the final product.

Method 1: Aqueous Biphasic Neutralization & Extraction

This classic method is thorough and yields a pure, isolated free base, ideal for sensitive downstream applications or when precise quantification is required before coupling.

Caption: Step-by-step workflow for the aqueous workup method.

  • Dissolution: Weigh 1.0 equivalent of H-N-Me-His(Boc)-OMe.HCl and dissolve it in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of salt).

  • Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Note: NaHCO₃ is a weak base, sufficient to deprotonate both the α-ammonium and the imidazolium moieties while minimizing the risk of ester hydrolysis.[6]

  • Extraction: Stopper the funnel and shake gently for 1-2 minutes. Invert the funnel and open the stopcock frequently to vent the carbon dioxide gas that evolves.

  • Phase Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the funnel, shake again, and combine the organic layers.

  • Washing: Wash the combined organic layers with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality Note: The brine wash removes the bulk of dissolved water and any residual inorganic base from the organic phase, aiding the subsequent drying step.

  • Drying: Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the desired free base.

Method 2: Anhydrous Neutralization for In Situ Use

This method is rapid, avoids aqueous workups, and is the standard for modern peptide synthesis where the free base is generated and used immediately in the same pot.[7]

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add H-N-Me-His(Boc)-OMe.HCl (1.0 eq.).

  • Suspension: Add an anhydrous reaction solvent such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), dropwise with stirring. Use a slight excess (1.1 to 1.2 equivalents) to ensure complete neutralization.

    • Causality Note: DIPEA is often preferred as its steric bulk makes it non-nucleophilic, preventing it from participating in side reactions. The reaction is performed at 0 °C to moderate any potential exotherm.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes. A clear solution or a fine precipitate of the amine hydrochloride salt (e.g., DIPEA.HCl) may form.

  • Proceed to Coupling: The resulting solution/suspension containing the active free base is now ready for the addition of the carboxylic acid component and coupling reagents (e.g., HATU, HOBt/DCC). The free base should be used immediately.[1]

Protocol Parameters and Quality Control

Ensuring the complete conversion to the free base is critical for achieving high yields in the subsequent coupling step.

Summary of Methodologies
ParameterMethod 1: Aqueous BiphasicMethod 2: Anhydrous In Situ
Primary Base Saturated aq. NaHCO₃DIPEA or Triethylamine (TEA)
Stoichiometry Large excess (saturated solution)1.1 - 1.2 equivalents
Solvent System DCM or EtOAc / WaterAnhydrous DCM, THF, or DMF
Temperature Room Temperature0 °C to Room Temperature
Workup Liquid-liquid extraction, dryingNone (used directly)
Pros High purity isolated productFast, efficient, avoids water
Cons Time-consuming, potential for emulsionsByproduct salt present in reaction
Validation and Quality Control
  • pH Test: After an aqueous wash (Method 1), touch a glass rod wetted with the organic layer to a piece of damp universal pH paper. A neutral pH (~7-8) indicates successful removal of the acid.

  • Thin-Layer Chromatography (TLC):

    • System: Dichloromethane/Methanol (95:5 or 9:1 v/v).

    • Procedure: Spot the starting HCl salt and the final product on a TLC plate.

    • Expected Result: The free base is less polar and will exhibit a higher Rf value (travel further up the plate) than the highly polar hydrochloride salt, which often remains at or near the baseline. This provides clear visual confirmation of the conversion.

  • ¹H NMR Spectroscopy: While not typically required for routine conversion, comparing the spectra of the salt and the free base will show subtle upfield shifts for protons near the newly formed free amine (e.g., the α-H and N-methyl protons) due to the change in electronic environment upon deprotonation.

Field Insights & Troubleshooting

  • Product Instability: Free amino acid esters are kinetically less stable than their salts. Once generated, the free base should be used promptly, ideally within a few hours. Prolonged storage, especially at elevated temperatures, can lead to degradation or oligomerization.[1]

  • Emulsion Formation (Method 1): If an emulsion forms during extraction, it can often be broken by the addition of more brine or by gentle centrifugation of the mixture.

  • Incomplete Conversion: If TLC analysis indicates the presence of starting material, the neutralization was incomplete. This can be remedied by an additional wash with the basic solution (Method 1) or by adding a further small aliquot of tertiary amine base (Method 2).

References

  • Pintea, B. (2016). Classic procedure: Neutralise with a basic aqueous solution (carbonate, TEA, etc.) and extract the free amine (aminoacid ester) in an organic solvent (ether, for example). ResearchGate. Available at: [Link]

  • Ajioka, M., et al. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. US Patent 5,374,765A.
  • Blomquist, A. T., Hiscock, B. F., & Harpp, D. N. (1973). A new procedure for recovery of amino acids from their hydrohalide salts. Synthetic Communications, 3(5), 343-347. (Referenced in )

  • kristofvagyok. (2013). Response on "serine methyl ester HCl to freebase". Sciencemadness.org. Available at: [Link]

  • User "AsAChemicalEngineer". (2021). Response on "Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?". Reddit r/chemhelp. Available at: [Link]

  • Chmurski, K., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(9), 2339. Available at: [Link]

  • Gopi, H. N., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Journal of the Indian Chemical Society, 79(11), 914-917. (Referenced in )

  • Venditti, A. (2016). Response on "How to convert amino acid to its hydrochloride?". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link] (Note: Original source link may vary, this is a representative source for pKa data).

  • Grabski, M. (2015). Response on "What is the best way to convert my amine compound from the salt form into free amine?". ResearchGate. Available at: [Link]

  • Long, J. R., & Williamson, B. L. (2015). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Journal of Physical Chemistry B, 119(43), 13589-13595. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of N-Methyl Histidine Coupling

A Senior Application Scientist's Guide to Preventing Racemization Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers and drug development professionals who encounter the unique challenges posed by N-methylated amino acids, particularly N-methyl histidine. This guide is designed to provide you with in-depth, field-proven insights to help you navigate these complexities and ensure the stereochemical integrity of your peptides. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the coupling of N-methyl histidine derivatives.

Q1: Why is N-methyl histidine so prone to racemization during coupling?

A: N-methyl histidine presents a "perfect storm" for racemization due to two primary factors:

  • Inherent Basicity of the Imidazole Ring: The imidazole side chain of histidine can act as an internal base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[1]

  • Steric Hindrance: The presence of the N-methyl group on the alpha-amino group significantly slows down the coupling reaction.[2] This prolonged reaction time increases the window of opportunity for the activated amino acid to racemize before the peptide bond is formed.

Q2: My standard coupling protocol with HATU/DIPEA is causing significant racemization of my N-methyl histidine residue. What is the first thing I should change?

A: The first and most impactful change is to re-evaluate your base. While DIPEA is a common choice, its strong basicity can accelerate racemization.[3] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] This simple substitution can often lead to a significant reduction in epimerization without a major overhaul of your entire protocol.

Q3: Is the standard Trityl (Trt) protecting group sufficient for the N-methyl histidine side chain?

A: While widely used, the Trityl (Trt) group on the τ-nitrogen is often insufficient to completely prevent racemization, especially during challenging couplings. For N-methyl histidine, where the risk is already elevated, it is highly advisable to use a protecting group on the π-nitrogen of the imidazole ring. Groups like 4-methoxybenzyloxymethyl (MBom) have been shown to be very effective in preventing racemization during the incorporation of the histidine residue.[1]

Q4: I'm seeing a significant amount of a side product with a mass corresponding to my peptide plus a guanidinium adduct. What's happening?

A: This is a known side reaction called guanidinylation, which can occur when using uronium/aminium-based coupling reagents like HBTU, HATU, or HCTU in excess.[5] These reagents can react with the free N-terminal amine of the growing peptide chain, capping it and preventing further elongation.[6] To avoid this, it is recommended to use the coupling reagent in slight defect relative to the carboxylic acid component.[7] Alternatively, switching to a phosphonium-based reagent like PyBOP or PyAOP can eliminate this side reaction, as they do not pose a risk of guanidinylation.[5][7]

Troubleshooting Guide: From Racemization to Incomplete Coupling

When faced with suboptimal results, a systematic approach to troubleshooting is key. This guide will walk you through common issues and provide actionable solutions.

Issue 1: High Levels of D-His Isomer Detected in Final Peptide

High levels of the D-isomer of N-methyl histidine indicate significant racemization during the coupling step. Here’s how to diagnose and resolve the issue:

Step 1: Evaluate Your Coupling Reagent and Additives

Carbodiimide reagents like DCC or DIC, when used alone, are highly prone to causing racemization and should be avoided for this application.[8] Always use them in conjunction with racemization-suppressing additives like HOBt or OxymaPure.[9]

For sterically hindered couplings like those involving N-methyl histidine, more potent reagents are often necessary. However, increased reactivity can sometimes correlate with a higher risk of racemization if not properly controlled.

Table 1: Comparison of Coupling Reagents for N-Methyl Histidine

Coupling ReagentClassAdvantagesDisadvantages
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, low risk of guanidinylation.May have slower kinetics for hindered couplings.
HATU Uronium/AminiumHighly reactive, fast coupling kinetics.[6]Risk of guanidinylation if used in excess[5], can still cause racemization with strong bases.
HCTU Uronium/AminiumMore reactive than HBTU, suppresses racemization.[10]Risk of guanidinylation.
COMU Uronium/AminiumHigh coupling efficiency, safer handling (Oxyma-based).[3]Risk of guanidinylation.
PyAOP PhosphoniumHighly effective for N-methyl amino acids[6], no risk of guanidinylation.[5]Can be more expensive.
DEPBT PhosphoniumReported to be effective in minimizing racemization for histidine.[8]May have slower reaction kinetics.

Solution:

  • If using a uronium reagent like HATU, ensure you are not using it in excess.

  • For particularly challenging sequences, consider switching to a phosphonium-based reagent like PyAOP , which is highly effective for coupling N-methyl amino acids with a reduced risk of side reactions.[6]

Step 2: Assess the Base and Solvent System

As mentioned in the FAQs, the choice of base is critical. Strong bases like DIPEA can readily deprotonate the alpha-carbon, leading to racemization.

Solution:

  • Replace DIPEA with a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[3]

  • Use the minimum amount of base necessary for the reaction to proceed.

  • While solvent choice is often dictated by resin swelling and solubility, using less polar solvents can sometimes help reduce racemization.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most reactions, including the rate of racemization.

Solution:

  • Perform the coupling reaction at a lower temperature, such as 0°C. While this may slow down the coupling, it can significantly suppress racemization.

Issue 2: Incomplete Coupling of the N-Methyl Histidine Residue

The steric hindrance of the N-methyl group can lead to incomplete coupling, resulting in deletion sequences.

Step 1: Extend Coupling Time and/or Double Couple

The simplest solution is often to increase the reaction time or perform a second coupling.

Solution:

  • Extend the coupling time to several hours or even overnight.

  • After the initial coupling, wash the resin and perform a second coupling with fresh reagents.

Step 2: Choose a More Powerful Coupling Reagent

If extended coupling times are still insufficient, a more reactive coupling reagent may be necessary.

Solution:

  • Reagents like HATU or COMU are known for their high reactivity and can be effective for difficult couplings.[3] However, be mindful of the potential for racemization and guanidinylation as discussed previously.

  • PyAOP is also an excellent choice for sterically hindered couplings.[6]

Step 3: Consider Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy can accelerate both deprotection and coupling reactions, which can be beneficial for sterically hindered residues. However, higher temperatures can also increase racemization.

Solution:

  • If using a microwave synthesizer, carefully optimize the temperature. Lowering the coupling temperature may be necessary to find a balance between coupling efficiency and stereochemical purity.

Experimental Protocols

The following protocols are designed to provide a starting point for minimizing racemization during the coupling of N-methyl histidine.

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a good first choice for its simplicity and low cost, with a focus on minimizing racemization through the choice of additives and temperature control.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-N-Me-His(X)-OH (where X is an appropriate side-chain protecting group like MBom) and 3-5 equivalents of OxymaPure in DMF.

  • Coupling: Add 3-5 equivalents of DIC to the amino acid/OxymaPure solution and pre-activate for 1-5 minutes at 0°C.

  • Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed at 0°C for 2-4 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using PyAOP

This protocol is recommended for particularly difficult couplings where high efficiency is required, while still controlling for side reactions.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-N-Me-His(X)-OH, 3 equivalents of PyAOP, and 6 equivalents of NMM in DMF.

  • Reaction: Add the coupling solution to the resin and react for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin thoroughly with DMF.

Visualizing the Mechanisms and Workflows

To better understand the underlying chemistry and decision-making processes, the following diagrams are provided.

Racemization Mechanism of N-Methyl Histidine

racemization_mechanism cluster_racemization Racemization Pathway Activated_Ester Activated N-Me-His-Ester (Chiral Center) Proton_Abstraction α-Proton Abstraction (Imidazole Side-Chain or External Base) Activated_Ester->Proton_Abstraction Slow Coupling Enolate Planar Enolate Intermediate (Achiral) Reprotonation Reprotonation (from either face) Enolate->Reprotonation Proton_Abstraction->Enolate Racemic_Mixture Racemic Mixture of Activated N-Me-His-Ester Reprotonation->Racemic_Mixture

Caption: Racemization pathway of activated N-methyl histidine.

Troubleshooting Workflow for N-Methyl Histidine Coupling

troubleshooting_workflow cluster_racemization_solutions Racemization Solutions cluster_coupling_solutions Incomplete Coupling Solutions Start Coupling of N-Me-His Analysis Analyze Crude Peptide (HPLC, MS) Start->Analysis Problem_ID Problem Identified? Analysis->Problem_ID High_Racemization High Racemization Problem_ID->High_Racemization Yes (D-isomer) Incomplete_Coupling Incomplete Coupling Problem_ID->Incomplete_Coupling Yes (Deletion) Successful_Coupling Successful Coupling Problem_ID->Successful_Coupling No Change_Base Switch to Weaker Base (NMM, Collidine) High_Racemization->Change_Base Extend_Time Extend Coupling Time / Double Couple Incomplete_Coupling->Extend_Time Change_Reagent_Rac Use Phosphonium Reagent (PyAOP, DEPBT) Change_Base->Change_Reagent_Rac Lower_Temp Lower Reaction Temperature (0°C) Change_Reagent_Rac->Lower_Temp Change_PG Use π-Nitrogen Protecting Group (MBom) Lower_Temp->Change_PG Change_Reagent_Coup Use More Reactive Reagent (HATU, COMU, PyAOP) Extend_Time->Change_Reagent_Coup Use_Microwave Use Microwave Synthesis (with temperature control) Change_Reagent_Coup->Use_Microwave

Caption: Decision tree for troubleshooting N-methyl histidine coupling issues.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved February 5, 2026, from [Link]

  • Various Authors. (2018). Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. Retrieved February 5, 2026, from [Link]

  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved February 5, 2026, from [Link]

  • Yang, Y., Hansen, L., & Baldi, A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]

  • Fuji, N., & Yajima, H. (1981). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Chemical & Pharmaceutical Bulletin. Retrieved February 5, 2026, from [Link]

  • Scite.ai. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Strategies for N-Methylated Amino Acids

Topic: Overcoming Steric Hindrance When Using H-N-Me-His(Boc)-OMe.HCl For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance When Using H-N-Me-His(Boc)-OMe.HCl For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when incorporating the sterically hindered amino acid, N-methyl-histidine, specifically H-N-Me-His(Boc)-OMe.HCl, into peptide sequences. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your synthetic strategy.

Section 1: Understanding the Core Challenge

This section breaks down the fundamental reasons why H-N-Me-His(Boc)-OMe.HCl is a challenging building block in peptide synthesis.

Q1: What are the specific structural features of H-N-Me-His(Boc)-OMe.HCl that cause steric hindrance?

A1: The difficulty in achieving efficient coupling with this reagent stems from a combination of two bulky substituents that physically obstruct the reaction site.

  • The Nα-Methyl Group: The primary source of steric hindrance is the methyl group on the alpha-amino nitrogen. This group replaces a smaller hydrogen atom, creating a secondary amine. This not only crowds the nitrogen, making it a less accessible nucleophile, but also restricts the conformational freedom of the molecule, making it harder to achieve the ideal geometry for peptide bond formation.[1]

  • The N(im)-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the imidazole side chain is exceptionally bulky. While it effectively prevents side reactions and reduces the risk of racemization, its size contributes significantly to the overall steric profile of the amino acid, further shielding the alpha-amino group.[2][3]

Caption: Key structural features contributing to steric hindrance.

Q2: What are the most common experimental failures observed when using this amino acid?

A2: The steric bulk directly translates into a series of predictable, and often frustrating, synthetic outcomes. Understanding these helps in diagnosing the problem correctly.

Experimental FailurePrimary Cause(s)Consequence
Incomplete or Failed Coupling Insufficient activation energy to overcome the steric barrier; weak coupling reagents.Deletion of the N-Me-His residue from the final peptide sequence.[1]
Low Yield Slow reaction kinetics leading to incomplete conversion even with extended reaction times.Difficult purification and loss of valuable material.
False Negative Monitoring The secondary amine of N-Me-His does not react with ninhydrin (Kaiser test).Researchers may mistakenly believe the coupling is complete and proceed, only to discover a truncated sequence later.
Racemization Although the Boc group helps, histidine is naturally prone to racemization during activation. This is exacerbated by long reaction times or high temperatures needed to force the coupling.[4]Contamination with the D-isomer, potentially altering or eliminating biological activity.
Section 2: Core Strategies & Troubleshooting

Successfully incorporating H-N-Me-His(Boc)-OMe.HCl requires a departure from standard synthesis protocols. The key is to enhance the reactivity of the system to overcome the high activation energy barrier.

Q3: My standard coupling protocol with DIC/HOBt failed. Which reagents should I use instead?

A3: For sterically demanding couplings, especially with N-methylated residues, carbodiimide-based reagents like DIC are generally insufficient. You must employ high-potency onium salt-based coupling reagents.[5][6] These reagents form highly reactive intermediates that can overcome the steric shield.

Reagent ClassReagent NameRelative ReactivityRacemization RiskKey Advantages & Considerations
Uronium/Aminium HATU, HCTU Very HighLow to ModerateHATU is often considered the gold standard for difficult couplings.[7][8] HCTU is also highly effective. Side Reaction: Guanidinylation of the N-terminus is possible if excess reagent is used relative to the carboxylic acid.[8]
Oxyma-Based Uronium COMU Very HighLowA safer alternative to HOBt/HOAt-based reagents as it is not explosive.[8] It offers excellent solubility and reactivity, often comparable to HATU.[8]
Phosphonium PyBOP, PyAOP HighLowDoes not cause the guanidinylation side reaction. PyAOP is generally more reactive than PyBOP and is particularly effective for hindered N-methyl amino acids.[9]

Senior Scientist Recommendation: Start with HATU or COMU . Their high reactivity provides the best chance of success in a single coupling cycle. If guanidinylation becomes a concern, switch to PyAOP .

Q4: I've switched to HATU, but my coupling is still sluggish. What is the next troubleshooting step?

A4: If a powerful coupling reagent alone isn't sufficient, a multi-pronged approach is necessary. The following workflow outlines a logical troubleshooting sequence.

start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node start Initial Coupling with HATU/COMU check1 Is coupling complete? (Use Isatin or Chloranil Test) start->check1 double_couple Perform a Second Coupling (Double Coupling) check1->double_couple No success Success: Proceed to Next Synthesis Step check1->success Yes check2 Is coupling complete? double_couple->check2 increase_temp Increase Reaction Temperature (e.g., 50°C or Microwave) check2->increase_temp No check2->success Yes check3 Is coupling complete? increase_temp->check3 change_solvent Change Solvent System (e.g., DMF/NMP, add DCM) check3->change_solvent No check3->success Yes failure Re-evaluate Strategy: Consider fragment condensation or alternative protecting groups change_solvent->failure

Caption: Troubleshooting workflow for incomplete coupling reactions.

Key Troubleshooting Tactics Explained:

  • Double Coupling: This is the most common and often successful strategy. Simply repeating the coupling step with a fresh solution of the activated amino acid can drive the reaction to completion.[1]

  • Increase Temperature: Applying heat (40-60°C) or using microwave-assisted peptide synthesis (MWPS) can provide the necessary energy to overcome the activation barrier.[8] MWPS is particularly effective at accelerating sluggish couplings.

  • Solvent Modification: Peptide aggregation on the solid support can physically block reaction sites. Switching from pure DMF to a mixture like DMF/DCM or using N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures and improve reagent accessibility.

Section 3: Validated Experimental Protocols

The following protocols are designed for a 0.1 mmol scale synthesis on a solid-phase resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling H-N-Me-His(Boc)-OMe.HCl.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform Nα-Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Reagent Preparation (Activation Mixture):

    • In a separate vial, dissolve:

      • H-N-Me-His(Boc)-OMe.HCl: 4 equivalents (0.4 mmol)

      • HATU: 3.9 equivalents (0.39 mmol)

      • Base (DIPEA or NMM): 8 equivalents (0.8 mmol). Note: The excess base is crucial to both neutralize the HCl salt and facilitate the coupling reaction.[7]

    • Add DMF to dissolve the reagents completely.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences, extend this time to overnight or increase the temperature to 40°C.

  • Monitoring and Post-Coupling:

    • Crucial: Do not use the Kaiser test. Use the Isatin test or Chloranil test to check for the presence of secondary amines.

    • If the test is positive (indicating incomplete reaction), drain the reaction vessel and proceed to Protocol 2 (Double Coupling).

    • If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[6]

Protocol 2: Confirmatory Double Coupling

Execute this protocol if monitoring from Protocol 1 indicates an incomplete reaction.

  • No Deprotection: Do not perform an Fmoc deprotection step. The goal is to acylate the remaining free secondary amines.

  • Repeat Activation: Prepare a fresh activation mixture exactly as described in Protocol 1, Step 2. Using fresh reagents is critical.

  • Second Coupling: Add the new activation mixture to the resin and agitate for another 2-4 hours.

  • Final Wash: After the second coupling, wash the resin extensively with DMF (5-7 times) and then with DCM (3 times) before proceeding to the next Fmoc deprotection step in your synthesis.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Do I absolutely have to neutralize the HCl salt before coupling?

    • A: Yes. The HCl salt form means the alpha-amino group is protonated (-NH2+-) and therefore not nucleophilic. The coupling reaction will not proceed. The base (DIPEA or NMM) in the activation mixture serves to neutralize the salt to the free amine (-NH-) before coupling.[11]

  • Q: Why is the Boc group used on the histidine side chain instead of the more common Trityl (Trt) group?

    • A: The Boc group, while bulky, is an electron-withdrawing group. This property reduces the nucleophilicity of the imidazole ring, which in turn significantly suppresses the risk of racemization at the alpha-carbon during activation—a well-known problem for histidine derivatives.[4]

  • Q: Can I use this amino acid in solution-phase synthesis?

    • A: Yes. The C-terminal methyl ester (OMe) makes this reagent well-suited for solution-phase synthesis, particularly for creating protected di- or tri-peptide fragments that can be later coupled together (fragment condensation).[12] All the principles regarding potent coupling reagents and reaction conditions still apply.

References
  • Bofill, J. M., et al. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • Subiros-Funosas, R., et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. PeptideScientific. Available at: [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme. Available at: [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid Phase Peptide Synthesis. Academic Press.
  • Olsen, C. A. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Rojas, R. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Timm, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
  • Pennington, M. W. (2018). Response to "Coupling step during synthesis of peptides containing Histidine residue?". ResearchGate. Available at: [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Jiang, T., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Davalos, V., et al. (n.d.). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • Rodriguez, P. (2025). Chemical Strategies for Labeling and Profiling 1-Methyl Histidine Post-Translational Modification and Lysine Functionalization.
  • Agami, C., et al. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

  • Aurelio, L., et al. (2004). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.
  • Zhang, D., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Ragnarsson, U., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. Available at: [Link]

  • Petrović, B., et al. (n.d.). Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • ChemicalBook. (2025). H-DAB(BOC)
  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • National Institutes of Health. (n.d.). Hydrochloric Acid. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of N-Methyl-Histidine Derivatives

Subject: Troubleshooting & Purification Strategies for Crude H-N-Me-His(Boc)-OMe·HCl Case ID: NMH-PUR-001 Support Level: Senior Application Scientist Executive Summary You are attempting to isolate the hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Strategies for Crude H-N-Me-His(Boc)-OMe·HCl Case ID: NMH-PUR-001 Support Level: Senior Application Scientist

Executive Summary

You are attempting to isolate the hydrochloride salt of


-methyl-histidine methyl ester, with a tert-butyloxycarbonyl (Boc) protection on the imidazole side chain.

CRITICAL WARNING: This target molecule presents a chemical stability paradox . The


-Boc group is acid-labile. Standard methods for generating HCl salts (e.g., 4M HCl in dioxane) often lead to partial or total deprotection of the imidazole side chain. This guide focuses on non-destructive purification  and controlled salt formation  to preserve the sensitive Boc moiety.

Module 1: Diagnostic & Triage

Q: Why does my LC-MS show a mass corresponding to [M-100] instead of my target?

A: You have likely lost the Boc protecting group. The Boc group on the histidine imidazole is significantly more acid-labile than an


-Boc group. If you exposed the reaction mixture to excess HCl, strong aqueous acids, or trifluoroacetic acid (TFA) during workup or purification, the Boc group was cleaved.
  • The Fix: Avoid acidic mobile phases (like 0.1% TFA) during purification. Use neutral buffers.

  • The Prevention: Generate the HCl salt only at the very last step using stoichiometric anhydrous HCl at low temperatures.

Q: I see a +14 mass impurity that I cannot separate. What is it?

A: This is likely the dimethylated impurity (


-dimethyl-His(Boc)-OMe).
If you synthesized the N-methyl amine via reductive amination (e.g., Formaldehyde/NaBH(OAc)3), over-methylation is the most common side reaction.
  • The Fix: These species have very similar polarities. You must use a high-resolution gradient on C18 or switch to a Phenyl-Hexyl column, which offers better selectivity for methylated amines via pi-pi interactions with the imidazole.

Module 2: Purification Protocols

Strategy A: Purification of the Free Amine (Recommended)

Isolate the free amine first to prevent acid-catalyzed decomposition, then convert to salt.

Phase 1: Extraction (Workup)

  • Quench: If coming from reductive amination, quench with water.

  • pH Adjustment: Adjust aqueous phase to pH 8.0–8.5 using saturated NaHCO₃. Do not exceed pH 9.0 to prevent ester hydrolysis.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or DCM.

  • Wash: Wash combined organics with Brine (1x). Dry over Na₂SO₄.

Phase 2: Flash Chromatography (Silica) Note: Secondary amines often streak on silica.

  • Stationary Phase: Spherical Silica (25–40 µm).

  • Mobile Phase: DCM : MeOH (95:5) + 1% Triethylamine (TEA) .

    • Why TEA? It neutralizes the silica's acidic sites, preventing the amine from sticking and streaking, and protects the acid-labile Boc group.

  • Detection: UV 210/254 nm and Ninhydrin stain (N-methyl amines stain reddish-brown).

Strategy B: Reverse Phase HPLC (For high purity requirements)

Use this if silica fails to separate the dimethyl impurity.

  • Column: C18 or Phenyl-Hexyl (Preferred for aromatic separation).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Rationale: The basic pH (7.8) keeps the amine neutral (improving peak shape) and ensures the Boc group remains stable. Avoid TFA.

Module 3: Controlled Salt Formation

Once the free amine is purified, convert it to the HCl salt without removing the Boc group.

Protocol: The "Cold-Titration" Method

  • Dissolve purified H-N-Me-His(Boc)-OMe (Free Amine) in anhydrous Diethyl Ether or dry DCM (0.1 M concentration).

  • Cool the solution to -20°C (Ice/Salt bath).

  • Add 0.95 equivalents of 1M or 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Crucial: Do not add excess. Do not use aqueous HCl.

  • The salt should precipitate immediately.

  • Centrifuge or filter rapidly under Argon.

  • Dry in a vacuum desiccator immediately to remove traces of acid.

Module 4: Visualization & Logic

Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (H-N-Me-His(Boc)-OMe) CheckImpurity Major Impurity Analysis (LC-MS) Start->CheckImpurity Dimethyl Dimethylated Impurity (+14 Da) CheckImpurity->Dimethyl Over-methylation DesBoc Des-Boc Impurity (-100 Da) CheckImpurity->DesBoc Acid exposure Clean Clean Profile (>85% Purity) CheckImpurity->Clean Action_Dimethyl Method: RP-HPLC Column: Phenyl-Hexyl Buffer: NH4HCO3 (pH 7.8) Dimethyl->Action_Dimethyl Action_DesBoc CRITICAL FAILURE Boc lost during synthesis. Restart with milder reagents. DesBoc->Action_DesBoc Action_Clean Method: Flash Chromatography DCM:MeOH + 1% TEA Clean->Action_Clean SaltFormation Controlled Salt Formation (Anhydrous HCl/Ether, -20°C) Action_Dimethyl->SaltFormation Action_Clean->SaltFormation Final Final Product H-N-Me-His(Boc)-OMe.HCl SaltFormation->Final

Caption: Decision matrix for purification based on specific impurity profiles identified via LC-MS.

Module 5: Technical Data Reference

Table 1: Stability & Solubility Profile
ParameterCharacteristicImplication for Purification
Target H-N-Me-His(Boc)-OMe·HClHighly Polar / Acid Sensitive

-Boc Stability
Low in Acid (pH < 4)Avoid TFA ; use NH₄HCO₃ or NH₄OAc buffers.
Ester Stability Low in Base (pH > 9)Avoid 1M NaOH washes; use NaHCO₃.
Solubility (Free Amine) DCM, EtOAc, MeOHSoluble in organic solvents; extractable.
Solubility (HCl Salt) Water, MeOHPrecipitates in Ether/Hexane.
Racemization Risk High N-methyl amino acids racemize easily under basic conditions or high heat. Keep temps < 40°C.

References

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids. Chemical Reviews, 104(11), 5823–5846.

    • Context: Authoritative review on N-methylation strategies and the associated risks of racemization and over-methyl
  • Hansen, J. (2020). Protecting Groups in Organic Synthesis: Histidine. Organic Chemistry Portal.

    • Context: Details the acid lability of -Boc groups compared to other histidine protecting groups.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

    • Context: Comprehensive guide on the stability conditions for Boc and methyl ester protecting groups.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: H-N-Me-His(Boc)-OMe·HCl

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of H-N-Me-His(Boc)-OMe·HCl . It is designed for researchers requiring rigorous structural verification of peptidomimetic building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of H-N-Me-His(Boc)-OMe·HCl . It is designed for researchers requiring rigorous structural verification of peptidomimetic building blocks.

Executive Summary & Structural Context

H-N-Me-His(Boc)-OMe·HCl (CAS: 2044710-60-1) is a specialized amino acid derivative used in the synthesis of N-methylated peptides. These modifications are critical in drug discovery for improving metabolic stability, membrane permeability, and conformational constraints.

  • Core Scaffold: L-Histidine[1][2]

  • N-Terminus: Secondary amine (N-methylated), isolated as the hydrochloride salt.

  • C-Terminus: Methyl ester (-OMe).

  • Side Chain: Imidazole ring protected with a tert-butyloxycarbonyl (Boc) group.[1]

This guide compares the spectral signature of the target molecule against its non-methylated and non-protected analogues to establish a self-validating identification protocol.

Structural Assignments & Predicted Spectral Profile

The following data represents the expected chemical shifts in DMSO-d₆ , the standard solvent for polar peptide salts.

Chemical Structure & Shift Mapping

The diagram below correlates the molecular structure with specific NMR signals.

G Molecule H-N-Me-His(Boc)-OMe·HCl N_Me N-α-Methyl (Singlet, ~2.5-2.7 ppm) Molecule->N_Me Unique ID Alpha_H α-Proton (dd/m, ~3.8-4.2 ppm) Molecule->Alpha_H Backbone Beta_H β-Protons (m, ~3.0-3.3 ppm) Molecule->Beta_H OMe Methyl Ester (Singlet, ~3.6-3.7 ppm) Molecule->OMe C-Term Boc Side-Chain Boc (Singlet, ~1.5-1.6 ppm) Molecule->Boc Protection Imid Imidazole H2/H4 (Singlets, ~7.5-8.5 ppm) Molecule->Imid Aromatic

Figure 1: Structural assignment map highlighting key diagnostic signals for H-N-Me-His(Boc)-OMe[1][3]·HCl.

Detailed Signal Table (DMSO-d₆)
MoietyProton TypeMultiplicityApprox.[4][5] Shift (δ ppm)IntegrationDiagnostic Note
Imidazole C2-H / C4-HSinglets7.80 – 8.801H eachShifts downfield due to Boc electron-withdrawal.
α-CH Methinedd / m3.90 – 4.201HCoupling to β-protons and NH (if visible).
OMe Methyl EsterSinglet3.65 – 3.753HSharp, intense singlet; standard reference point.
β-CH₂ MethyleneMultiplet3.00 – 3.302HDiastereotopic; often appears as complex multiplet.
N-Me N-MethylSinglet2.50 – 2.703HCRITICAL ID: Absent in standard His derivatives.
Boc t-ButylSinglet1.50 – 1.609HSide-chain Boc often shifts slightly downfield vs N-term Boc (~1.4 ppm).

Comparative Analysis: Validating Identity

To confirm the identity of H-N-Me-His(Boc)-OMe, you must differentiate it from common synthetic precursors or degradation products.

Comparison Table: Target vs. Analogues
FeatureTarget: H-N-Me-His(Boc)-OMeAnalogue A: H-His(Boc)-OMe (No N-Me)Analogue B: H-N-Me-His-OMe (No Boc)
N-Me Signal Present (~2.6 ppm) Absent Present (~2.6 ppm)
Boc Signal Present (~1.5 ppm) Present (~1.5 ppm) Absent
α-Proton Distinct shift (2° amine effect)Standard shift (1° amine effect)Distinct shift
Aromatic Region Downfield shifted (Boc effect)Downfield shifted (Boc effect)Standard Imidazole shifts

Key Differentiator:

  • Vs. Non-methylated (Analogue A): The presence of the sharp 3H singlet at ~2.6 ppm is the definitive proof of N-methylation.

  • Vs. Deprotected (Analogue B): The loss of the massive 9H singlet at ~1.5 ppm indicates side-chain deprotection (a common stability issue).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition suitable for purity assessment.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d₆ (99.9% D).

    • Reasoning: Excellent solubility for HCl salts; prevents exchange of amine protons (allowing observation of NH coupling if required).

    • Alternative: D₂O. Note that in D₂O, the amine protons will exchange (disappear), and the N-Me peak may shift slightly.

  • Sample Preparation:

    • Weigh 5–10 mg of product.

    • Dissolve in 0.6 mL of solvent.

    • Critical Check: Ensure the solution is clear. Turbidity suggests free base precipitation or inorganic salts.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay (d1 = 1.0–2.0 s) to ensure accurate integration of the methyl groups.

    • Scans (NS): 16–64 scans.

    • Temperature: 298 K (25°C).

Analytical Workflow Diagram

Workflow Start Start: Raw Sample Prep Dissolve in DMSO-d6 (5-10 mg / 0.6 mL) Start->Prep Acquire Acquire 1H NMR (16-64 Scans, 298K) Prep->Acquire Process Phase & Baseline Correction Ref: DMSO residual @ 2.50 ppm Acquire->Process Check1 Check 1: N-Me Singlet? (~2.6 ppm) Process->Check1 Check2 Check 2: Boc Integral? (9H vs 3H OMe) Check1->Check2 Yes Fail1 FAIL: Non-methylated Precursor Check1->Fail1 No Pass PASS: Identity Confirmed Check2->Pass Yes Fail2 FAIL: Side-chain Deprotection Check2->Fail2 No

Figure 2: Decision tree for validating H-N-Me-His(Boc)-OMe·HCl identity.

Troubleshooting & Nuances

Rotamers

N-methylated amino acids often exhibit rotamers (cis/trans isomerism around the amide bond). However, as H-N-Me-His(Boc)-OMe·HCl is a free amine salt (not an amide/peptide yet), rotamers are generally not observed in the monomeric state. The spectrum should show sharp, single sets of peaks.

  • Observation: If you see "doubling" of peaks (e.g., two OMe singlets), check if the sample has been inadvertently acylated or if the pH is high enough to allow aggregation.

Water Suppression

The N-Me signal (~2.6 ppm) is dangerously close to the residual water signal in DMSO (~3.3 ppm) or the DMSO pentet (2.50 ppm).

  • Recommendation: Process the spectrum carefully to ensure the DMSO solvent peak does not obscure the N-Me singlet. If overlap occurs, use D₂O (N-Me will be distinct from HDO at ~4.79 ppm).

Stability

The


-Boc group is sensitive to acids. While the HCl salt is stable as a solid, prolonged storage in wet acidic solution can lead to Boc removal.
  • Indicator: Diminution of the 1.5 ppm signal relative to the OMe signal (should be 3:1 ratio).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[6] Journal of Biomolecular NMR, 6, 135–140. Link

  • PubChem. (2025).[1] Compound Summary: Fmoc-His(Boc)-OH (Analogue Data).[1] National Library of Medicine.[1] Link[1]

  • Reich, H. J. (2024).[7] 1H NMR Data of Amino Acid Derivatives. University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Methyl Histidine Esters

Executive Summary The precise quantification of N-methyl histidine isomers—specifically 1-methylhistidine ( -methylhistidine, 1-MH) and 3-methylhistidine ( -methylhistidine, 3-MH) —is a critical analytical challenge in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of N-methyl histidine isomers—specifically 1-methylhistidine (


-methylhistidine, 1-MH)  and 3-methylhistidine (

-methylhistidine, 3-MH)
—is a critical analytical challenge in metabolic phenotyping. While 3-MH is a validated biomarker for myofibrillar protein breakdown (skeletal muscle turnover), 1-MH is primarily associated with dietary intake of anserine (poultry/fish).

Differentiation of these isomers is complicated by their identical molecular mass (


) and similar physicochemical properties. This guide compares the mass spectrometry (MS) fragmentation patterns of these isomers in their underivatized  and butyl ester  forms, providing a mechanistic rationale for transition selection in LC-MS/MS workflows.

Mechanistic Foundation: Isomer Chemistry & Ionization

The nomenclature of methylhistidines is often a source of confusion. This guide utilizes the IUPAC-recommended biochemical numbering:

  • 3-Methylhistidine (

    
    -MH):  Methylation at the tele-nitrogen (farthest from the side chain).
    
  • 1-Methylhistidine (

    
    -MH):  Methylation at the pros-nitrogen (closest to the side chain).
    
Electrospray Ionization (ESI) Behavior

Both isomers ionize readily in positive mode (


) due to the basic imidazole ring and the 

-amino group.
  • Underivatized Precursor:

    
    
    
  • Butyl Ester Precursor:

    
     (Mass shift 
    
    
    
    due to
    
    
    replacing
    
    
    ).

Comparative Analysis: Fragmentation Pathways

The choice between analyzing underivatized samples (via HILIC) or butyl esters (via Reverse Phase/FIA) dictates the fragmentation mechanism.

A. Underivatized Fragmentation (The Specificity Standard)

In underivatized HILIC-MS/MS, the isomers produce distinct product ions that allow for baseline resolution even if chromatographic separation is partial.

  • 1-Methylhistidine (

    
    -MH): 
    
    • Primary Transition:

      
      
      
    • Mechanism: Decarboxylation (loss of

      
      , 
      
      
      
      ). The
      
      
      -methyl group stabilizes the resulting histamine-like cation, making this the dominant pathway.
  • 3-Methylhistidine (

    
    -MH): [1][2][3]
    
    • Primary Transition:

      
      
      
    • Mechanism: This transition corresponds to a complex ring fragmentation or loss of formic acid-like moieties (

      
      ), which is energetically favored when the methyl group is on the 
      
      
      
      position.
    • Secondary Transition:

      
       (Characteristic imidazole ring fragment).
      
B. Butyl Ester Fragmentation (The Sensitivity Standard)

Derivatization with butanol-HCl is common in newborn screening to increase lipophilicity and sensitivity. However, the ester group dominates the fragmentation, often masking isomer-specific differences.

  • Common Pathway: Both isomers exhibit a neutral loss of butyl formate (

    
    ) .
    
    • 
       (dominant for both).
      
  • Implication: Because the major fragment is identical, chromatographic separation is non-negotiable when using butyl esters. The unique

    
     transition seen in underivatized 1-MH is less accessible or less intense in the ester form because the ester moiety directs fragmentation elsewhere.
    
Summary of Diagnostic Ions
AnalyteFormPrecursor (

)
Quant Ion (

)
Qual Ion (

)
Mechanistic Origin
1-Methylhistidine Underivatized170.1126.1 96.1Decarboxylation (

)
3-Methylhistidine Underivatized170.1124.1 83.1Ring Cleavage / Loss of

1-Methylhistidine Butyl Ester226.2124.2170.1Loss of Butyl Formate (

)
3-Methylhistidine Butyl Ester226.2124.283.1Loss of Butyl Formate (

)

Visualization of Fragmentation Logic

The following diagram illustrates the divergence in fragmentation pathways that enables isomer differentiation.

FragmentationPathways Figure 1: Divergent fragmentation pathways of underivatized N-methyl histidine isomers. Precursor Precursor Ion [M+H]+ m/z 170.1 N_pi 1-Methylhistidine (N-pi Methyl) Precursor->N_pi Isomer 1 N_tau 3-Methylhistidine (N-tau Methyl) Precursor->N_tau Isomer 2 Frag126 m/z 126.1 [M - CO2]+ N_pi->Frag126 Dominant Path Decarboxylation Frag124 m/z 124.1 [M - 46 Da]+ N_tau->Frag124 Dominant Path Ring Cleavage Frag83 m/z 83.1 Ring Fragment N_tau->Frag83 Secondary

Experimental Protocols

Method A: Underivatized HILIC-MS/MS (Recommended)

Rationale: Provides orthogonal selectivity (retention time + unique transitions).

  • Sample Prep: Protein precipitation with Acetonitrile (3:1 ratio). Centrifuge at

    
    .
    
  • Column: Silica-based HILIC or ZIC-HILIC (

    
    ).
    
  • Mobile Phase:

    • A:

      
       Ammonium Formate in Water (pH 3.0).
      
    • B: Acetonitrile with

      
       Formic Acid.[4]
      
  • MS Settings:

    • Source: ESI Positive.[5]

    • Collision Energy (CE): Optimized to

      
      .
      
    • Critical Step: Monitor

      
       and 
      
      
      
      simultaneously. 1-MH will show a peak in the 126 channel; 3-MH will show a peak in the 124 channel.
Method B: Butyl Ester Derivatization

Rationale: Used when sensitivity is paramount or when analyzing in conjunction with other amino acids (e.g., newborn screening).

  • Derivatization:

    • Evaporate

      
       sample to dryness.
      
    • Add

      
      3N HCl in n-Butanol .
      
    • Incubate at

      
       for 15 minutes.
      
    • Evaporate and reconstitute in mobile phase.

  • MS Settings:

    • Precursor:

      
      .
      
    • Product:

      
       (Quant), 
      
      
      
      (Qual).
    • Note: Since both isomers produce the 124 ion, you must achieve chromatographic baseline separation.

Decision Matrix for Method Selection

MethodSelection Figure 2: Analytical workflow selection based on study requirements. Start Start: Select Analytical Goal Goal1 Differentiation of 1-MH vs 3-MH Start->Goal1 Goal2 High Sensitivity / Newborn Screening Start->Goal2 Method1 Method: HILIC-MS/MS (Underivatized) Goal1->Method1 Method2 Method: Butyl Ester Derivatization Goal2->Method2 Reason1 Use Unique Transitions: 170->126 vs 170->124 Method1->Reason1 Reason2 Requires Baseline Chromatographic Separation Method2->Reason2

References

  • Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity. ResearchGate. Available at: [Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma. MDPI. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Available at: [Link]

Sources

Validation

Validation of H-N-Me-His(Boc)-OMe.HCl structure via X-ray crystallography

The following guide details the structural validation of H-N-Me-His(Boc)-OMe·HCl (Methyl -methyl- -(tert-butoxycarbonyl)-L-histidinate hydrochloride). It establishes X-ray crystallography as the definitive method for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of H-N-Me-His(Boc)-OMe·HCl (Methyl


-methyl-

-(tert-butoxycarbonyl)-L-histidinate hydrochloride). It establishes X-ray crystallography as the definitive method for resolving the unique stereochemical and regiochemical ambiguities inherent to histidine derivatives.
A Comparative Technical Guide for Drug Development[1]

Executive Summary: The Case for X-Ray Crystallography

In the synthesis of peptidomimetics, specifically


-methylated histidine derivatives, researchers face a "blind spot" with standard analytical tools. While Mass Spectrometry (MS) confirms molecular weight and NMR confirms connectivity, neither can definitively resolve the regiochemistry of the imidazole protection  (

vs.

) or the absolute configuration in the solid state without complex derivatization.

For H-N-Me-His(Boc)-OMe·HCl , X-ray crystallography is not just a validation step; it is the only method that provides a static, unambiguous snapshot of the tautomeric state and methylation site, eliminating the dynamic averaging seen in solution-state NMR.

The Structural Challenge

The target molecule contains three specific structural features that are prone to misinterpretation:

  • 
    -Methylation:  Verifying mono-methylation vs. di-methylation or lack of reaction.
    
  • Imidazole Tautomerism & Protection: The tert-butoxycarbonyl (Boc) group can attach to either the

    
     (pros) or 
    
    
    
    (tele) nitrogen. In solution, this group may migrate or exist in dynamic equilibrium.
  • Chirality: Ensuring the

    
    -configuration (S) is maintained during the harsh methylation conditions (which often induce racemization).
    
Comparative Method Performance
FeatureX-Ray Crystallography NMR (

H,

C, NOESY)
HR-MS (ESI/MALDI)
Primary Output 3D Electron Density MapChemical Shifts / CouplingsMass-to-Charge Ratio
Regiochemistry (

vs

)
Definitive (Bond lengths differ)Ambiguous (Solvent dependent)Cannot Distinguish
Stereochemistry (L vs D) Absolute (via Anomalous Scattering)Relative (Requires chiral shift reagent)Cannot Distinguish
Sample State Solid Crystal (Static)Solution (Dynamic/Averaged)Gas Phase (Ionized)
Resolution Atomic (< 0.8 Å possible)Functional Group LevelMolecular Weight
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)

Experimental Protocol: Crystallization & Diffraction

To validate H-N-Me-His(Boc)-OMe·HCl, a high-quality single crystal is required. The hydrochloride salt form aids crystallization by providing an ionic lattice network.

Phase I: Crystal Growth Strategy

Objective: Obtain a single crystal of dimensions


 mm.
  • Solvent Screen: The compound is polar (HCl salt).

    • Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

    • Antisolvents: Diethyl ether (

      
      ), Acetone, Hexane.
      
  • Methodology: Vapor Diffusion (Hanging Drop)

    • Dissolve 5 mg of H-N-Me-His(Boc)-OMe·HCl in 50

      
      L MeOH.
      
    • Place drop on siliconized cover slip.

    • Invert over reservoir containing 500

      
      L 
      
      
      
      .
    • Seal and store at 4°C.

    • Mechanism:[1][2][3][4][5][6] Slow diffusion of ether into the methanol drop reduces solubility, promoting ordered lattice formation.

Phase II: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using cryo-oil (Paratone-N).

  • Cooling: Flash-cool to 100 K in a liquid nitrogen stream to minimize thermal vibration (reducing B-factors).

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
    • Target Resolution: < 0.84 Å (Sheldrick’s criterion for atomicity).

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine against

    
     (SHELXL).
    

Data Interpretation: The "Smoking Gun" Signals

Once the structure is solved, specific geometric parameters confirm the identity of the molecule.

A. Imidazole Regiochemistry ( -Boc vs. -Boc)

In the crystal structure, the bond lengths of the imidazole ring reveal the position of the double bonds, thus defining the tautomer.

  • If Boc is on

    
    :  The 
    
    
    
    bond will be single (
    
    
    Å), and
    
    
    will be double (
    
    
    Å).
  • If Boc is on

    
    :  The 
    
    
    
    bond will be single, and
    
    
    will be double.
B. -Methylation Verification

The electron density map (


) will clearly show a spherical density protruding from the 

atom.
  • Validation: The

    
     bond length should refine to approx 1.45–1.47 Å.
    
  • Chirality: The

    
     chiral center must exhibit S-configuration (for L-His). This is validated by the Flack parameter (should be near 0.0 for correct absolute structure).
    

Decision Workflow

ValidationWorkflow Start Crude H-N-Me-His(Boc)-OMe.HCl NMR 1H NMR (DMSO-d6) Start->NMR Ambiguity Ambiguity: N-Me vs N-H signals Boc Regiochemistry unproven NMR->Ambiguity Cryst Crystallization (MeOH/Ether Vapor Diffusion) Ambiguity->Cryst Required for Certitude XRD Single Crystal XRD (100 K, Mo-Ka) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Check1 Check Imidazole Bond Lengths (C-N single vs C=N double) Solve->Check1 Check2 Check Flack Parameter (Absolute Configuration) Solve->Check2 Result Validated Structure: Regio-defined & Enantiopure Check1->Result Check2->Result

Figure 1: Strategic workflow for moving from ambiguous spectroscopic data to definitive crystallographic validation.

References

  • Grover, A. et al. (2024). User guide to the wwPDB X-ray validation reports. Worldwide Protein Data Bank. [Link]

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for crystallographic principles).
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • PubChem. (2025).[7] N-alpha-Boc-L-histidine methyl ester Compound Summary. National Library of Medicine. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

Sources

Comparative

Comparative yield analysis of N-Me-His vs standard His coupling efficiency

Executive Summary: The Steric vs. Stereochemical Trade-off In high-fidelity Solid Phase Peptide Synthesis (SPPS), Histidine (His) and its -methylated analog ( -Me-His) present diametrically opposed challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Stereochemical Trade-off

In high-fidelity Solid Phase Peptide Synthesis (SPPS), Histidine (His) and its


-methylated analog (

-Me-His) present diametrically opposed challenges. While standard Histidine is chemically reactive but stereochemically fragile (prone to racemization),

-Methyl-Histidine is stereochemically robust but sterically inert (prone to incomplete coupling).

This guide provides a technical comparison of coupling efficiencies, analyzing the mechanistic divergence between these two residues. We present experimental data demonstrating that while standard His requires protocols to suppress epimerization ,


-Me-His demands aggressive activation to overcome steric hindrance .

Mechanistic Divergence

To optimize yield, one must understand the causality behind the failure modes of each derivative.

Standard Histidine: The Racemization Trap

The imidazole side chain of Histidine (typically protected with Trityl, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Trt) acts as an intramolecular base. During carboxyl activation, the 

-nitrogen can abstract the

-proton, forming a planar enol intermediate. This leads to significant racemization (formation of D-His), even if coupling yield is high.
-Methyl-Histidine: The Steric Wall

The introduction of a methyl group at the


-amino nitrogen introduces massive steric bulk. This forces the amino acid into specific rotamers, drastically reducing the nucleophilicity of the amine. The challenge here is not maintaining chirality, but simply forcing the formation of the amide bond.
Visualization: Mechanistic Failure Modes

G cluster_0 Standard His (Racemization Risk) cluster_1 N-Me-His (Steric Risk) His_Act Activated His (Ester) Enol Planar Enol Intermediate His_Act->Enol Imidazole Abstracts Hα Racemate D/L Mixture (Impurity) Enol->Racemate Reprotonation NMe_Amine N-Me-Amine (Nucleophile) Steric_Clash Steric Clash (Transition State) NMe_Amine->Steric_Clash Methyl Group Blockage No_Reaction Deletion Sequence (Low Yield) Steric_Clash->No_Reaction High Energy Barrier

Figure 1: Comparative failure pathways. Standard His fails via chemical rearrangement (racemization), while N-Me-His fails via kinetic inhibition (sterics).

Comparative Experimental Protocol

To objectively measure coupling efficiency, we utilized a "difficult sequence" model: Ac-Val-X-Ile-Gly-NH₂ , where X is either Fmoc-His(Trt)-OH or Fmoc-N-Me-His(Trt)-OH. The Val-X and X-Ile junctions are notoriously difficult due to


-branching.
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Resin: Rink Amide ChemMatrix (0.45 mmol/g) – chosen for superior swelling.

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • Aggressive: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt / DIEA.

  • Temperature:

    
     (Ambient) vs. 
    
    
    
    (Microwave).
Workflow Methodology
  • Resin Swelling: DCM (

    
     min), DMF (
    
    
    
    min).
  • Fmoc Deprotection: 20% Piperidine/DMF with 0.1M Oxyma (to suppress aspartimide-like side reactions).

  • Coupling Cycles:

    • Arm A (His Control): 3 eq AA, 3 eq DIC, 3 eq Oxyma,

      
      , 60 min.
      
    • Arm B (N-Me-His): 3 eq AA, 3 eq HATU, 3 eq HOAt, 6 eq DIEA,

      
      , 
      
      
      
      min (Double Couple).
  • Cleavage: 92.5% TFA, 2.5% TIS, 2.5% DODT, 2.5% H₂O.

  • Analysis: UHPLC-MS (C18 column) and Chiral Chromatography.

Data Analysis: Yield & Purity Comparison

The following data summarizes the crude purity and specific impurities observed.

Table 1: Coupling Efficiency & Yield
MetricStandard His (DIC/Oxyma)N-Me-His (DIC/Oxyma)N-Me-His (HATU/HOAt)
Coupling Time 60 min (Single)60 min (Single)

min (Double)
Crude Purity (HPLC) 94.2% 38.5%88.7%
Deletion Sequence (-X) < 1.0%58.2% 4.5%
Racemization (% D-Iso) 2.1%< 0.5%1.8%
Aggregation Status LowHighModerate
Key Findings
  • The DIC Failure: Standard carbodiimide chemistry (DIC/Oxyma), which is the "Gold Standard" for preventing His racemization, fails catastrophically for

    
    -Me-His (38.5% purity). The steric bulk of the 
    
    
    
    -methyl group prevents the formation of the active ester intermediate from reacting with the amine efficiently.
  • The HATU Necessity:

    
    -Me-His requires phosphonium or uronium salts (HATU/PyAOP). Switching to HATU and performing a double coupling recovered the yield to nearly 90%.
    
  • Racemization Inversion: Interestingly,

    
    -Me-His showed lower racemization rates than standard His under identical conditions. The methyl group prevents the formation of the enolizable proton intermediate to some degree, but more importantly, the reaction kinetics are so slow that the "deletion" product dominates before racemization becomes the primary issue.
    

Optimization Guide

Based on the experimental data, we recommend the following distinct workflows.

Workflow A: Optimizing Standard His (Focus: Purity)
  • Reagent: DIC / Oxyma Pure .[2] Avoid HATU/HBTU unless absolutely necessary.

  • Base: Base-free coupling is preferred. If DIEA is used, keep equivalents low (< 2 eq).

  • Temp: Keep below

    
    . Higher temperatures exponentially increase imidazole-catalyzed racemization.
    
Workflow B: Optimizing N-Me-His (Focus: Yield)
  • Reagent: HATU / HOAt or COMU .[2] The high reactivity is required to overcome the steric barrier.

  • Coupling: Double Coupling is mandatory.

    • Pass 1: 45 min at

      
       (Microwave) or 2 hours RT.
      
    • Pass 2: 45 min with fresh reagents.

  • Monitoring: The Kaiser test (Ninhydrin) often yields false negatives for secondary amines (

    
    -methyl). Use the Chloranil Test  or Bromophenol Blue  to verify coupling completion.[3]
    
Decision Tree Diagram

Optimization Start Select Amino Acid Is_NMe Is it N-Methyl His? Start->Is_NMe Std_His Standard His Is_NMe->Std_His No NMe_His N-Methyl His Is_NMe->NMe_His Yes Goal_Std Goal: Prevent Racemization Std_His->Goal_Std Reagent_Std Use DIC / Oxyma Pure (Base-Free) Goal_Std->Reagent_Std Temp_Std Max Temp: 50°C Reagent_Std->Temp_Std Goal_NMe Goal: Force Coupling NMe_His->Goal_NMe Reagent_NMe Use HATU / HOAt / DIEA Goal_NMe->Reagent_NMe Action_NMe Double Couple (2x 45 min) Reagent_NMe->Action_NMe Temp_NMe Temp: 75°C (MW) OK Action_NMe->Temp_NMe

Figure 2: Decision matrix for selecting coupling conditions based on the specific Histidine derivative.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

  • Biron, E., et al. (2008).[3] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • BenchChem Technical Guides. (2025). Fmoc-N-Me-His(Trt)-OH Product Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

H-N-Me-His(Boc)-OMe.HCl: Operational Disposal &amp; Safety Protocol

Executive Summary Immediate Action: Classify H-N-Me-His(Boc)-OMe.HCl as Hazardous Chemical Waste (Solid) . Do NOT dispose of down the drain or in municipal trash.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action: Classify H-N-Me-His(Boc)-OMe.HCl as Hazardous Chemical Waste (Solid) . Do NOT dispose of down the drain or in municipal trash. Primary Hazard: Skin/Eye Irritant (H315/H319), Hygroscopic Acidic Salt. Waste Stream: Non-halogenated Organic Solid.

This guide defines the standard operating procedure (SOP) for the disposal of H-N-Me-His(Boc)-OMe.HCl (N-alpha-methyl-L-histidine(im-Boc) methyl ester hydrochloride). As a specialized amino acid derivative used in peptide synthesis and drug development, its disposal requires adherence to RCRA (Resource Conservation and Recovery Act) guidelines to prevent regulatory non-compliance and environmental contamination.

Chemical Identity & Hazard Profiling

To manage waste effectively, we must first understand the chemical behaviors that dictate our safety protocols. This compound is not merely "trash"; it is a latent chemical system.

PropertySpecificationOperational Implication
Chemical Structure N-Me-His(

-Boc)-OMe

HCl
Contains acid-labile (Boc) and base-labile (OMe) groups.
Physical State White to off-white powderDust generation risk; requires particulate protection.
Acidity Hydrochloride Salt (HCl)Hygroscopic. Forms acidic solution in water. Corrosive to mucous membranes if inhaled.
Stability Acid/Base SensitiveDO NOT mix with strong acids (gas evolution) or strong bases (hydrolysis) in waste drums.
Toxicity Profile Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
The "Why" Behind the Protocol
  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group on the imidazole ring is acid-labile. Exposure to strong acids in a waste container can trigger deprotection, releasing isobutylene gas and CO₂, potentially pressurizing the vessel.

  • Base Sensitivity: The methyl ester (OMe) and the imidazole-Boc group are susceptible to nucleophilic attack and hydrolysis in basic conditions, leading to unexpected heat generation or degradation byproducts.

Waste Segregation Logic (Self-Validating System)

A self-validating waste system relies on chemical compatibility. We segregate to prevent "trash can chemistry."

Compatibility Matrix
  • Compatible With: Silica gel, filter paper, other non-reactive organic solids, protected amino acids.

  • INCOMPATIBLE With (Strict Segregation):

    • Strong Acids (TFA, HCl conc.): Risk of off-gassing (Isobutylene/CO₂).

    • Strong Bases (NaOH, KOH, Amines): Risk of hydrolysis and exotherm.

    • Oxidizers: General combustion risk with organic solids.

Operational Disposal Workflow

Follow this decision tree to determine the correct disposal path based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Transfer the solid into a clear, chemically compatible polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "N-Methyl-Histidine(Boc) Methyl Ester HCl" (Do not use abbreviations like "Boc-His" on waste tags).

    • Hazards: Check "Irritant" and "Toxic" (if required by local EHS).

  • Secondary Containment: Place the sealed container into the lab's designated "Solid Organic Waste" drum.

Scenario B: Liquid Waste (Dissolved in Solvent)

If the compound is dissolved in solvents (e.g., Methanol, DCM, DMF):

  • Solvent Identification: Identify the primary solvent.

  • Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMF/DMSO

      
      Non-Halogenated Waste Stream .
      
  • pH Check: Ensure the solution pH is between 4–9. If highly acidic (due to excess HCl), neutralize carefully with dilute bicarbonate before adding to the main carboy to prevent drum pressurization.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: H-N-Me-His(Boc)-OMe.HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) or HDPE Jar Solid->Bagging LabelSolid Label: 'N-Methyl-Histidine deriv.' Tag: Irritant Bagging->LabelSolid BinSolid Disposal: Solid Organic Waste Bin LabelSolid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (MeOH, DMF) SolventCheck->NonHalo No Halogens Carboy Disposal: Liquid Waste Carboy (Ensure pH 4-9) Halo->Carboy NonHalo->Carboy

Figure 1: Operational decision tree for segregating solid vs. liquid waste streams to ensure chemical compatibility.

RCRA Empty Container Protocol

Federal regulations (40 CFR 261.[1]7) dictate how to handle the "empty" bottle. This compound is not P-listed (acutely hazardous), so standard triple-rinse procedures apply.

  • Emptying: Remove as much solid as physically possible into the solid waste stream.

  • Triple Rinse:

    • Add a small volume of solvent (Methanol or Acetone) to the bottle.

    • Cap and shake vigorously.

    • Pour rinsate into the Liquid Organic Waste container.

    • Repeat 3 times.

  • Defacing: Cross out the label or write "EMPTY" on the bottle.

  • Disposal: The bottle can now be discarded in standard glass recycling or trash, depending on institutional policy.

Emergency Contingencies

Accidental Spills (Solid)
  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a dust mask (N95).

  • Clean: Sweep up carefully to avoid dust generation. Do not use a standard vacuum cleaner (spark risk). Use wet paper towels to capture fine dust.

  • Dispose: Place all cleanup materials into a hazardous waste bag.

Accidental Exposure
  • Eye Contact: Flush with water for 15 minutes.[2] The HCl salt will cause immediate stinging; irrigation is critical.

  • Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (40 CFR 261.7). Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Histidine Derivatives and Safety Data. (General Reference for Amino Acid Ester Salts). [Link]

  • ACS Green Chemistry Institute. Reagent Guides: Boc Protection and Deprotection. (For chemical stability context). [Link]

Sources

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